Diethyl pyimDC
Description
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Properties
Molecular Formula |
C14H15N3O4 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
ethyl 6-(5-ethoxycarbonyl-1H-imidazol-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H15N3O4/c1-3-20-13(18)9-5-6-10(15-7-9)12-16-8-11(17-12)14(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
ZFLMXWJZGZWFQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C2=NC=C(N2)C(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Diethyl pyimDC: A Technical Guide to its Action as a Collagen Prolyl 4-Hydroxylase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl pyimDC has emerged as a significant tool in cellular biology and a potential therapeutic lead, primarily due to its potent and selective inhibition of human collagen prolyl 4-hydroxylase 1 (CP4H1). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for clarity, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's biological impact.
Introduction
Collagen is the most abundant protein in the extracellular matrix, providing structural integrity to tissues. Its stability is critically dependent on the post-translational hydroxylation of proline residues, a reaction catalyzed by collagen prolyl 4-hydroxylases (CP4Hs).[1] Dysregulation of collagen production is implicated in various pathologies, including fibrosis and cancer metastasis. This compound is a cell-permeable small molecule that, upon intracellular hydrolysis, acts as a potent inhibitor of CP4H1, the primary isoform of CP4H. By targeting this key enzyme, this compound offers a powerful means to modulate collagen synthesis and study its downstream effects.
Mechanism of Action
Cellular Uptake and Activation
This compound is a prodrug form of the active inhibitor, pyimDC. The ethyl ester groups enhance its lipophilicity, facilitating passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases hydrolyze the diethyl ester groups to yield the active dicarboxylate form, pyimDC.
Experimental Workflow: Cellular Uptake and Activation
References
Diethyl pyimDC: A Technical Guide to a Prolyl 4-Hydroxylase Inhibitor for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Diethyl 2-(pyridin-2-yl)-1H-imidazole-4,5-dicarboxylate (Diethyl pyimDC), a potent pro-inhibitor of prolyl 4-hydroxylase (P4H), with a specific focus on its application in research and drug development. This document details its mechanism of action, quantitative inhibitory data, experimental protocols, and its impact on relevant signaling pathways.
Core Concepts and Mechanism of Action
This compound acts as a cell-permeable pro-inhibitor of collagen prolyl 4-hydroxylase (CP4H), an enzyme crucial for the post-translational modification of collagen.[1] Within the cell, this compound is metabolized into its active form, 2-(pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid (pyimDC), which competitively inhibits CP4H with respect to its co-substrate, α-ketoglutarate.[1]
Prolyl 4-hydroxylases are Fe(II)- and α-ketoglutarate-dependent dioxygenases that catalyze the hydroxylation of proline residues in procollagen chains.[1] This hydroxylation is essential for the formation of stable collagen triple helices.[1] By inhibiting CP4H, pyimDC disrupts collagen biosynthesis, leading to the production of under-hydroxylated procollagen that is unable to form a stable triple helix and is subsequently degraded intracellularly.[2][3]
Beyond its role in collagen synthesis, the broader family of prolyl hydroxylases (PHDs) also regulates the stability of Hypoxia-Inducible Factor-1α (HIF-1α).[4] Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. Inhibition of PHDs can therefore lead to the stabilization of HIF-1α, which then translocates to the nucleus and activates the transcription of various genes, including those involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[4][5] While this compound primarily targets CP4H, its potential effects on other PHDs and the HIF-1α pathway are of significant interest in various pathological contexts.
Quantitative Data
The inhibitory potency of the active form of this compound, pyimDC, against human collagen prolyl 4-hydroxylase 1 (CP4H1) has been determined in vitro. The diethyl ester form is not active against the purified enzyme, confirming its role as a pro-inhibitor.[1]
| Compound | Target | IC50 Value (µM) | Inhibition Type |
| pyimDC | Human CP4H1 | 2.6 ± 0.1 | Competitive with α-ketoglutarate |
Table 1: In vitro inhibitory activity of pyimDC against human CP4H1.[1]
In cellular assays, this compound has been shown to effectively reduce the secretion of collagen from MDA-MB-231 breast cancer cells.[1] At concentrations up to 56 µM, this compound treatment resulted in a significant decrease in ferritin levels, but without a corresponding accumulation of Transferrin Receptor (TfR) or HIF-1α, suggesting a selective effect on iron metabolism at these concentrations.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the study of this compound.
Experimental Protocols
Synthesis of Diethyl 2-(pyridin-2-yl)-1H-imidazole-4,5-dicarboxylate (this compound)
Materials:
-
2-Pyridinecarboxamidine hydrochloride
-
Diethyl 2-oxosuccinate (diethyl oxalacetate)
-
Sodium ethoxide
-
Ethanol
-
Oxidizing agent (e.g., manganese dioxide)
-
Dichloromethane
-
Silica gel for column chromatography
Procedure (General Outline):
-
Condensation: Dissolve 2-pyridinecarboxamidine hydrochloride and diethyl 2-oxosuccinate in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol dropwise to the mixture at room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Oxidation: Dissolve the crude product in a suitable solvent like dichloromethane.
-
Add an oxidizing agent (e.g., manganese dioxide) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the oxidizing agent and any inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Collagen Prolyl 4-Hydroxylase (CP4H1) Inhibition Assay
This protocol is adapted from general procedures for measuring CP4H activity and is tailored for assessing the inhibitory potential of pyimDC.
Materials:
-
Recombinant human CP4H1
-
(Pro-Pro-Gly)₁₀ as a peptide substrate
-
α-ketoglutarate
-
FeSO₄
-
Ascorbic acid
-
Dithiothreitol (DTT)
-
Catalase
-
Tris-HCl buffer (pH 7.8)
-
pyimDC (dissolved in DMSO)
-
Method for detecting succinate (e.g., Succinate-Glo™ Assay) or hydroxyproline.[6]
Procedure:
-
Reaction Mixture Preparation: In a microplate well, prepare the reaction mixture containing Tris-HCl buffer, FeSO₄ (e.g., 50 µM), ascorbic acid (e.g., 2 mM), DTT (e.g., 0.1 mM), catalase (e.g., 0.1 mg/mL), and the peptide substrate (e.g., 100 µM).[6]
-
Inhibitor Addition: Add varying concentrations of pyimDC (e.g., from 0.1 µM to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Enzyme Addition: Add recombinant human CP4H1 to a final concentration of, for example, 50 nM to initiate the reaction.
-
Co-substrate Addition: Add α-ketoglutarate (at a concentration near its Km, e.g., 10-50 µM) to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction according to the detection method used. If using a succinate detection assay, follow the manufacturer's protocol.[6]
-
Data Analysis: Measure the signal (e.g., luminescence for Succinate-Glo™). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for Collagen Secretion
This protocol describes how to assess the effect of this compound on collagen secretion from cultured cells.
Materials:
-
MDA-MB-231 cells (or other high collagen-secreting cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Sirius Red dye solution (0.1% in saturated picric acid)
-
0.1 M NaOH
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection:
-
Medium: Collect the conditioned medium from each well.
-
Cell Layer: Wash the cell layer with PBS.
-
-
Collagen Precipitation and Staining (from medium):
-
Add the Sirius Red solution to the collected medium and incubate with gentle agitation for 1 hour at room temperature to precipitate collagen-dye complexes.[7]
-
Centrifuge the samples to pellet the precipitated complexes.
-
Discard the supernatant and wash the pellet with 0.1 M HCl to remove unbound dye.
-
Dissolve the pellet in 0.1 M NaOH.[7]
-
-
Quantification: Measure the absorbance of the dissolved pellet at a wavelength of approximately 540 nm using a spectrophotometer.
-
Data Analysis: Normalize the collagen amount to the cell number or total protein content of the corresponding cell layer. Compare the amount of secreted collagen in treated samples to the vehicle control.
Western Blot Analysis of HIF-1α Stabilization
This protocol outlines the procedure for detecting HIF-1α levels in cells treated with this compound.
Materials:
-
HEK293 or other suitable cells
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cobalt chloride (CoCl₂) or Desferrioxamine (DFO) as positive controls for HIF-1α induction
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for a specified time (e.g., 4-24 hours). Include a vehicle control and positive controls (CoCl₂ or DFO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer. Scrape the cells and collect the lysate.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.[8]
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the HIF-1α signal to the loading control.
Conclusion
This compound is a valuable research tool for studying the roles of collagen prolyl 4-hydroxylase in various physiological and pathological processes. Its cell permeability and subsequent conversion to the active inhibitor, pyimDC, make it suitable for cellular studies. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into fibrosis, cancer, and other collagen-related disorders. The diagrams of the signaling pathways and experimental workflows serve as a visual guide to the compound's mechanism of action and its systematic evaluation. Further research into the in vivo efficacy and safety of this compound and its derivatives is warranted to explore its full therapeutic potential.
References
- 1. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate. Characterization of the diethyl ester as a proinhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate. Characterization of the diethyl ester as a proinhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIF-1α induced-VEGF over-expression in bone marrow stem cells protects cardiomyocytes against ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Molecular Perspective on HIF-1α and Angiogenic Stimulator Networks and Their Role in Solid Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. resources.novusbio.com [resources.novusbio.com]
An In-depth Technical Guide to the Synthesis and Chemical Structure of Diethyl pyimDC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, chemical structure, and biological relevance of Diethyl pyimDC, a known inhibitor of human collagen prolyl 4-hydroxylase 1 (CP4H1). The information is intended to support research and development efforts in fields such as fibrosis, cancer metastasis, and other collagen-related pathologies.
Chemical Structure and Properties
This compound, systematically named Diethyl 4-(1H-imidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is a heterocyclic compound belonging to the Hantzsch 1,4-dihydropyridine class. Its structure features a central dihydropyridine ring substituted with an imidazole ring, two methyl groups, and two ethyl carboxylate groups.
The diethyl ester form of the molecule is designed for enhanced cell permeability. Inside the cell, it is presumed to be hydrolyzed to its active dicarboxylic acid form, pyimDC, which is responsible for the inhibition of CP4H1.[1]
Table 1: Physicochemical and Crystallographic Data for this compound [2][3]
| Property | Value |
| IUPAC Name | Diethyl 4-(1H-imidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Synonym | This compound |
| CAS Number | 1821370-64-2 |
| Molecular Formula | C₁₆H₂₁N₃O₄ |
| Molecular Weight | 319.36 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a=8.127(7) Å, b=10.046(8) Å, c=12.536(10) Å, α=70.47(2)°, β=96.52(2)°, γ=99.43(2)° |
| Appearance | Solid |
Synthesis of this compound
The synthesis of this compound is achieved through a one-pot, multi-component Hantzsch dihydropyridine synthesis. This reaction involves the condensation of an aldehyde (1H-imidazole-2-carbaldehyde), a β-ketoester (in this case, two equivalents of methyl acetoacetate, although the final product is a diethyl ester, implying a variation of the procedure or a typo in the source material, with ethyl acetoacetate being the more likely reactant for the named product), and a nitrogen source (ammonium acetate).
Experimental Protocol: Hantzsch Synthesis of this compound[2]
This protocol is adapted from the synthesis of single crystals of the title compound.
Materials:
-
Methyl acetoacetate (or Ethyl acetoacetate)
-
1H-imidazole-2-carbaldehyde
-
Ammonium acetate
-
Ethanol
Procedure:
-
Dissolve 1H-imidazole-2-carbaldehyde (10 mmol) and methyl acetoacetate (20 mmol) in 30 ml of ethanol to form a clear solution.
-
Add ammonium acetate (10 mmol) to the mixture.
-
Heat the reaction mixture to 365 K (92 °C) and maintain for 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, which should induce the precipitation of a solid product.
-
Collect the solid and recrystallize from an ethanol solution to obtain the purified this compound.
Yield:
-
A yield of 61% for the single-crystal product has been reported.[2]
Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of this compound.
Biological Activity and Mechanism of Action
This compound is an inhibitor of collagen prolyl 4-hydroxylases (CP4Hs).[4] These enzymes are crucial for the post-translational modification of collagen, the most abundant protein in mammals.[1]
The Role of CP4H in Collagen Synthesis
CP4Hs catalyze the hydroxylation of proline residues within procollagen chains to form 4-hydroxyproline. This modification is essential for the formation of the stable, triple-helical structure of mature collagen.[1] Inhibition of CP4H leads to the production of under-hydroxylated, unstable procollagen that cannot fold correctly and is subsequently retained within the cell and degraded, rather than being secreted into the extracellular matrix.
Mechanism of Inhibition
The active form of the inhibitor, pyimDC, is a competitive inhibitor with respect to the co-substrate α-ketoglutarate (AKG) for CP4H1.[1]
Table 2: Inhibitory Activity of pyimDC
| Target | IC₅₀ Value | Notes |
| CP4H1 | (2.6 ± 0.1) µM | Data for the dicarboxylic acid form (pyimDC).[1] |
Signaling Pathway of CP4H1 Inhibition
The following diagram illustrates the collagen hydroxylation pathway and the point of inhibition by this compound.
Caption: Inhibition of the collagen hydroxylation pathway by this compound.
Conclusion
This compound is a valuable research tool for studying the role of collagen prolyl 4-hydroxylase in health and disease. Its well-defined synthesis via the Hantzsch reaction makes it an accessible molecule for chemical biology and drug discovery programs. The detailed structural and biological data provided in this guide offer a solid foundation for further investigation into its therapeutic potential.
References
An In-depth Technical Guide on the Core Solubility and Stability Properties of Diethyl 2,4-di(1H-imidazol-1-yl)pyrimidine-5-carboxylate (Diethyl pyimDC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,4-di(1H-imidazol-1-yl)pyrimidine-5-carboxylate, herein referred to as Diethyl pyimDC, is a novel small molecule identified as an inhibitor of human collagen prolyl 4-hydroxylase 1 (CP4H1). This enzyme plays a critical role in collagen biosynthesis and has been implicated in various fibrotic diseases and cancer progression. Understanding the solubility and stability of this compound is paramount for its development as a potential therapeutic agent, as these properties fundamentally influence its bioavailability, formulation, and storage.
This technical guide details standardized experimental protocols for determining the aqueous and solvent solubility, as well as the stability of this compound under various stress conditions. It also provides templates for data presentation and a diagram of the relevant biological pathway.
Quantitative Data Summary
The following tables are templates for summarizing the solubility and stability data for this compound. In the absence of specific experimental values, these tables illustrate the format for presenting such data once it is generated.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Water (pH 7.4) | Data not available | Data not available | Data not available | Shake-Flask Method |
| Phosphate Buffered Saline (PBS, pH 7.4) | Data not available | Data not available | Data not available | Shake-Flask Method |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Data not available | Shake-Flask Method |
| Ethanol | Data not available | Data not available | Data not available | Shake-Flask Method |
| Methanol | Data not available | Data not available | Data not available | Shake-Flask Method |
| Acetonitrile | Data not available | Data not available | Data not available | Shake-Flask Method |
Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C
| pH | Solubility (µg/mL) | Molar Solubility (mol/L) | Method of Determination |
| 2.0 (0.01 N HCl) | Data not available | Data not available | Potentiometric Titration |
| 4.5 (Acetate Buffer) | Data not available | Data not available | Shake-Flask Method |
| 6.8 (Phosphate Buffer) | Data not available | Data not available | Shake-Flask Method |
| 7.4 (Phosphate Buffer) | Data not available | Data not available | Shake-Flask Method |
| 9.0 (Borate Buffer) | Data not available | Data not available | Shake-Flask Method |
Table 3: Stability of this compound under Accelerated Conditions
| Condition | Time Point | % Remaining | Degradation Products Identified |
| 40°C / 75% RH | 0 | 100 | - |
| 1 month | Data not available | Data not available | |
| 3 months | Data not available | Data not available | |
| 6 months | Data not available | Data not available | |
| Photostability (ICH Q1B) | 0 | 100 | - |
| Exposed | Data not available | Data not available | |
| Dark Control | Data not available | Data not available | |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 0 | 100 | - |
| 24 hours | Data not available | Data not available | |
| 48 hours | Data not available | Data not available | |
| Base Hydrolysis (0.1 N NaOH, 60°C) | 0 | 100 | - |
| 24 hours | Data not available | Data not available | |
| 48 hours | Data not available | Data not available | |
| Oxidative Degradation (3% H₂O₂, 25°C) | 0 | 100 | - |
| 24 hours | Data not available | Data not available | |
| 48 hours | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.[1]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS, DMSO, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV or other suitable analytical instrument
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent throughout the experiment.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary experiment should be conducted to determine the time to reach equilibrium.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method or another appropriate technique.
-
Calculate the solubility in mg/mL, µg/mL, and mol/L.
Stability Testing under ICH Guidelines
These protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[2]
Objective: To evaluate the stability of this compound under various environmental conditions to determine its shelf-life and storage requirements.
3.2.1. Accelerated Stability Testing
Procedure:
-
Place a known quantity of this compound in its intended primary packaging or in sealed glass vials.
-
Store the samples in a stability chamber under accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).[2]
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove samples from the chamber.
-
Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and identify any major degradation products.
3.2.2. Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of the drug substance.
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60°C). Analyze samples at various time points.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C). Analyze samples at various time points.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature. Analyze samples at various time points.
-
Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Analyze both samples for degradation.
Mandatory Visualizations
Collagen Prolyl 4-Hydroxylase 1 (CP4H1) Signaling Pathway
The following diagram illustrates the role of CP4H1 in collagen synthesis and its regulation, providing context for the mechanism of action of this compound.
Caption: Mechanism of CP4H1 in collagen synthesis and its inhibition by this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps for determining the thermodynamic solubility of a compound.
Caption: Workflow for the Shake-Flask solubility determination method.
References
In Vitro Characterization of Diethyl pyimDC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl pyimDC has been identified as a potent and selective inhibitor of human collagen prolyl 4-hydroxylase 1 (CP4H1), an enzyme crucial for collagen stability.[1][2] The overproduction of collagen is associated with fibrosis and cancer metastasis, making CP4H1 a significant therapeutic target.[1] This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. The information presented is intended to support further research and development of this compound as a potential antifibrotic and antimetastatic agent.[1]
Introduction
Collagen is the most abundant protein in animals, providing structural integrity to tissues. Its stability is dependent on the post-translational hydroxylation of proline residues, a reaction catalyzed by collagen prolyl 4-hydroxylases (CP4Hs).[1] These enzymes are Fe(II)- and α-ketoglutarate (AKG)-dependent dioxygenases.[1] Inhibition of CP4H1 can disrupt collagen biosynthesis, offering a therapeutic strategy for diseases characterized by excessive collagen deposition.[3][4] this compound has emerged as a promising inhibitor that demonstrates cellular bioavailability and selective activity.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related compounds from in vitro studies.
| Compound | IC50 (µM) for CP4H1 | Cellular EC50 (µM) | LogP |
| This compound | 0.030 ± 0.003 | 1.0 ± 0.2 | 1.8 |
| PyimDC (diacid) | 0.008 ± 0.001 | >100 | -1.1 |
| EDHB | 100 ± 10 | 500 ± 100 | 1.3 |
Data sourced from a study on selective inhibition of collagen prolyl 4-hydroxylase in human cells.[1]
Experimental Protocols
Recombinant Human CP4H1 Activity Assay
A high-throughput screening method was utilized to determine the inhibitory activity of this compound on recombinant human CP4H1.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CP4H1 (a tetramer of two P4HA1 and two P4HB subunits) is purified. A synthetic peptide substrate, (Pro-Pro-Gly)10, is used.
-
Reaction Mixture: The assay is performed in a buffer containing FeSO4, α-ketoglutarate, ascorbate, and dithiothreitol.
-
Inhibitor Addition: this compound is added at varying concentrations.
-
Enzyme Reaction: The reaction is initiated by the addition of CP4H1 and incubated at 37°C.
-
Quantification of Hydroxylation: The product of the reaction, succinate, is quantified using a luminescence-based assay (e.g., Succinate-Glo™).[3][5][6] Alternatively, the formation of 4-hydroxyproline can be measured via colorimetric assays.[3][5][6]
-
IC50 Determination: The concentration of this compound that results in 50% inhibition of CP4H1 activity (IC50) is calculated from the dose-response curve.
Cellular Collagen Biosynthesis Assay
This assay assesses the ability of this compound to inhibit collagen production in a cellular context.
Methodology:
-
Cell Culture: Human fibroblasts (e.g., BJ fibroblasts) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
Metabolic Labeling: A radiolabeled proline analog or a fluorescently tagged proline is added to the culture medium to be incorporated into newly synthesized collagen.
-
Collagen Isolation: Collagen is isolated from the cell lysate and the extracellular matrix.
-
Quantification: The amount of newly synthesized, hydroxylated collagen is quantified by measuring the incorporated label.
-
EC50 Determination: The effective concentration of this compound that results in a 50% reduction in collagen biosynthesis (EC50) is determined.
Signaling and Mechanistic Pathways
CP4H1 Catalytic Cycle and Inhibition
The following diagram illustrates the catalytic cycle of collagen prolyl 4-hydroxylase and the mechanism of inhibition by compounds like this compound.
Caption: CP4H1 catalytic cycle and competitive inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
The logical flow for the in vitro characterization of a CP4H1 inhibitor like this compound is depicted below.
Caption: Experimental workflow for characterizing CP4H1 inhibitors.
Conclusion
The available in vitro data strongly support this compound as a potent and selective inhibitor of CP4H1 with good cell permeability. Its ability to suppress collagen biosynthesis in cellular models at non-toxic concentrations highlights its potential for further development as a therapeutic agent for fibrotic diseases and cancer. Future studies should focus on its in vivo efficacy, pharmacokinetic properties, and safety profile.
References
- 1. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. researchgate.net [researchgate.net]
Diethyl pyimDC: A Technical Guide to its Discovery and Development as a Selective Collagen Prolyl 4-Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Diethyl pyimDC, a novel inhibitor of human collagen prolyl 4-hydroxylase 1 (CP4H1).[1][2][3][4][5][6] this compound has emerged as a valuable research tool and a potential therapeutic lead for conditions associated with excessive collagen deposition, such as fibrosis and cancer metastasis.[2][7][8]
Introduction: The Rationale for Targeting Collagen Prolyl 4-Hydroxylase
Collagen, the most abundant protein in mammals, provides structural integrity to tissues. Its stability is critically dependent on the post-translational hydroxylation of proline residues, a reaction catalyzed by collagen prolyl 4-hydroxylases (CP4Hs).[7][8] This Fe(II)- and α-ketoglutarate (AKG)-dependent enzymatic modification is essential for the formation of the stable collagen triple helix.[8] Overproduction and excessive deposition of collagen are hallmarks of fibrotic diseases and can promote cancer progression by creating a favorable microenvironment for tumor cell invasion and metastasis.[7][8]
Consequently, the inhibition of CP4H presents a compelling therapeutic strategy. While compounds like ethyl 3,4-dihydroxybenzoate (EDHB) have been used experimentally to inhibit CP4H, they suffer from low potency and off-target effects, notably the chelation of intracellular iron, which can lead to cellular iron deficiency.[7] This limitation spurred the development of more selective and potent inhibitors, leading to the discovery of this compound.
Discovery and Design of this compound
This compound, chemically known as ethyl 2-(5-ethoxycarbonyl-1-H-imidazol-2-yl)pyridine-5-carboxylate, was developed as a cell-permeable prodrug.[1][9] The active inhibitor, pyimDC, is a biheteroaryl dicarboxylate designed to mimic the co-substrate α-ketoglutarate. The esterification to this compound enhances its cell permeability, allowing it to cross the cell membrane.[7] Once inside the cell, it is presumed that cellular esterases hydrolyze the ethyl esters, releasing the active inhibitor, pyimDC.[1][7]
A key innovation in the design of pyimDC was the replacement of one of the pyridine rings found in earlier bipyridine-based inhibitors with an imidazole ring. This modification was part of a broader exploration of bipyridine analogues aimed at improving solubility and reducing the iron-binding properties that plagued previous compounds, while maintaining inhibitory potency against human CP4H.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its active form, pyimDC, from in vitro and cell-based assays.
| Compound | Target | Assay | IC50 (µM) | Reference |
| pyimDC | Human CP4H1 | In vitro enzymatic | 2.6 ± 0.1 | [2][3][7] |
| pyoxDC | Human CP4H1 | In vitro enzymatic | 33 ± 8 | [7] |
| pythiDC | Human CP4H1 | In vitro enzymatic | 4.0 ± 0.2 | [7] |
| Compound | Cell Line | Effect | Concentration | Key Finding | Reference |
| This compound | MDA-MB-231 | Collagen Secretion | ≤ 56 µM | Significant reduction in secreted collagen | [7][8] |
| This compound | MDA-MB-231 | Iron Metabolism | ≤ 56 µM | No significant effect on TfR or HIF-1α levels; subtle decrease in ferritin at higher concentrations | [7][8] |
| This compound | MDA-MB-231 | Cytotoxicity | Up to 500 µM | No cytotoxic activity observed | [10] |
| Diethyl pythiDC | MDA-MB-231 | Iron Metabolism | Up to 500 µM | Appeared normal; no signs of iron-deficient phenotype | [7][10] |
| EDHB | MDA-MB-231 | Iron Metabolism | Not specified | Induced a strong iron-deficient phenotype | [7] |
Mechanism of Action and Signaling Pathways
This compound acts as a prodrug. Upon entering the cell, it is hydrolyzed to pyimDC. PyimDC then inhibits CP4H1, likely by competing with the co-substrate α-ketoglutarate. This inhibition prevents the hydroxylation of proline residues on procollagen chains within the endoplasmic reticulum. Without proper hydroxylation, the procollagen chains cannot form stable triple helices, leading to their retention and degradation within the cell, and a subsequent reduction in the secretion of mature collagen. A key advantage of this compound is its selectivity, as it inhibits CP4H activity at concentrations that do not significantly disrupt cellular iron homeostasis, a common off-target effect of less selective inhibitors.[7]
Figure 1: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the evaluation of this compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is described in the supplementary information of the primary literature.[11] The general synthetic strategy involves the coupling of appropriate pyridine and imidazole precursors, followed by esterification. Researchers should refer to Vasta et al., 2016 (ACS Chemical Biology) for the complete synthetic procedures and characterization data.[11]
In Vitro CP4H1 Inhibition Assay
This assay quantifies the inhibitory potency of compounds against recombinant human CP4H1.
Materials:
-
Recombinant human CP4H1
-
(Pro-Pro-Gly)10 peptide substrate
-
α-ketoglutarate (AKG)
-
FeSO4
-
Ascorbate
-
Dithiothreitol (DTT)
-
Bovine serum albumin (BSA)
-
Tris-HCl buffer (pH 7.8)
-
Test compounds (e.g., pyimDC) dissolved in DMSO
-
Quenching solution (e.g., boiling)
-
HPLC system with a C18 reversed-phase column
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, BSA, DTT, ascorbate, FeSO4, and the (Pro-Pro-Gly)10 substrate.
-
Add the test compound at various concentrations to the reaction mixture. Include a DMSO-only control.
-
Pre-incubate the mixture for 2 minutes at 30°C.
-
Initiate the reaction by adding α-ketoglutarate.
-
Allow the reaction to proceed for 10 minutes at 30°C.
-
Quench the reaction by boiling for 60 seconds.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by reversed-phase HPLC to quantify the conversion of the substrate to the hydroxylated product.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.[11]
Figure 2: Workflow for the in vitro CP4H1 inhibition assay.
Cell Viability (MTS) Assay
This assay assesses the cytotoxic effects of the test compounds on cultured cells.
Materials:
-
MDA-MB-231 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
96-well clear bottom plates
-
Test compounds (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
MTS reagent
-
H2O2 (positive control for cell death)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Plate MDA-MB-231 cells at a density of 5,000 cells per well in a 96-well plate.
-
Allow cells to adhere for 4 hours.
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., PBS) and a positive control (H2O2).
-
Incubate the cells for 24 hours at 37°C.
-
Remove the medium and wash the cells with PBS.
-
Add the MTS reagent (diluted 1:5 in fresh medium) to each well.
-
Incubate for 2 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of viable cells by normalizing the absorbance values of treated wells to the PBS control (100% viability) and the H2O2 control (0% viability).[10][12]
Western Blot Analysis for Iron Deficiency Markers
This protocol is used to determine if the test compounds induce an iron-deficient phenotype in cells by measuring the levels of key iron-responsive proteins.
Materials:
-
MDA-MB-231 cells
-
Test compounds (e.g., this compound, EDHB as a positive control)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against HIF-1α, transferrin receptor (TfR), and ferritin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat MDA-MB-231 cells with the test compounds for a specified period (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for HIF-1α, TfR, and ferritin. A loading control antibody (e.g., β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels, which indicate the cellular iron status. An increase in HIF-1α and TfR, coupled with a decrease in ferritin, is indicative of iron deficiency.
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective CP4H inhibitors. Its ability to effectively reduce collagen secretion in cellular models without inducing the iron-deficient phenotype associated with earlier inhibitors like EDHB makes it a superior tool for studying the roles of collagen hydroxylation in physiology and disease.[7] The data suggests that this compound, and its related analogue Diethyl pythiDC, are promising candidates for further preclinical and clinical development as antifibrotic and antimetastatic agents.[1][2][7] Future research should focus on the pharmacokinetic and pharmacodynamic properties of these compounds in in vivo models to fully assess their therapeutic potential.
References
- 1. raineslab.com [raineslab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 1821370-64-2 | CAS数据库 [chemicalbook.com]
- 6. 二乙基吡虫啉 | this compound | Inhibitor/Agonist | CAS 1821370-64-2 | Buy this compound from Supplier 美国InvivoChem [invivochem.cn]
- 7. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9809586B2 - Inhibitors of collagen prolyl 4-hydroxylase - Google Patents [patents.google.com]
- 9. This compound [1821370-64-2] glixxlabs.com, High quality biochemicals supplier [glixxlabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. raineslab.com [raineslab.com]
- 12. glpbio.com [glpbio.com]
Diethyl pyimDC: A Chemical Probe for Collagen Prolyl 4-Hydroxylase (CP4H)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of diethyl 2-(1-methyl-1H-imidazol-2-yl)pyridine-5,6-dicarboxylate (diethyl pyimDC), a potent and selective chemical probe for the enzyme Collagen Prolyl 4-Hydroxylase (CP4H). This compound serves as a valuable tool for studying the role of CP4H in various physiological and pathological processes, including fibrosis and cancer metastasis.
Introduction to CP4H and the Role of this compound
Collagen, the most abundant protein in the extracellular matrix, requires extensive post-translational modification for its proper structure and function. A critical step in collagen biosynthesis is the hydroxylation of proline residues, a reaction catalyzed by CP4H. This hydroxylation is essential for the formation of the stable triple-helical structure of collagen.[1] Dysregulation of CP4H activity is implicated in diseases characterized by excessive collagen deposition, such as fibrosis and the tumor microenvironment.
This compound is a cell-permeable pro-drug of the active inhibitor, 2-(1-methyl-1H-imidazol-2-yl)pyridine-5,6-dicarboxylic acid (pyimDC). Once inside the cell, esterases hydrolyze the ethyl esters, releasing the active dicarboxylate form which competitively inhibits CP4H with respect to its co-substrate, α-ketoglutarate. The esterified form allows the compound to efficiently cross cell membranes, a crucial feature for a chemical probe intended for in-cellulo studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for pyimDC and this compound based on available literature.
| Compound | Target | Assay | Value | Reference |
| pyimDC | CP4H1 | in vitro IC50 | (2.6 ± 0.1) µM | [2] |
| This compound | CP4H1 | in vitro Inhibition | No inhibition at 100 µM | |
| This compound | PHD2 | in vitro Inhibition | No inhibition at 100 µM |
| Cell-Based Assay | Cell Line | Compound | Effect | Reference |
| Type I Collagen Secretion | MDA-MB-231 | This compound | Significantly reduced | |
| Cytotoxicity | MDA-MB-231 | This compound | No significant cytotoxicity at high µM concentrations | |
| Iron Homeostasis (Ferritin, TfR, HIF-1α levels) | MDA-MB-231 | This compound | Intermediate phenotype at high concentrations (ferritin decrease), no effect at ≤56 µM |
Signaling Pathway and Experimental Workflows
Collagen Biosynthesis and CP4H Action
The following diagram illustrates the central role of CP4H in the collagen biosynthesis pathway.
Caption: Role of CP4H in collagen biosynthesis.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This diagram outlines the workflow for assessing the target engagement of this compound with CP4H in a cellular context.
Caption: CETSA experimental workflow.
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay (Adapted Protocol)
This protocol is adapted from general fluorescence polarization procedures to assess the binding of the active inhibitor, pyimDC, to CP4H1. A fluorescently labeled peptide substrate or a known ligand would be required as a tracer.
Objective: To determine the binding affinity of pyimDC for CP4H1.
Materials:
-
Recombinant human CP4H1
-
Fluorescently labeled peptide substrate of CP4H1 (e.g., FITC-(Pro-Pro-Gly)n) or a fluorescently labeled known CP4H1 inhibitor
-
pyimDC (hydrolyzed from this compound)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Tracer and Protein Preparation:
-
Prepare a 2X stock solution of the fluorescent tracer in Assay Buffer.
-
Prepare a 2X serial dilution of CP4H1 in Assay Buffer.
-
-
Assay Setup:
-
Add 10 µL of the 2X CP4H1 serial dilutions to the wells of the 384-well plate.
-
Add 10 µL of the 2X fluorescent tracer to all wells.
-
For competition assays, pre-incubate varying concentrations of pyimDC with CP4H1 before adding the tracer.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units as a function of CP4H1 concentration (for direct binding) or pyimDC concentration (for competition).
-
Calculate the dissociation constant (Kd) or IC50 value by fitting the data to a suitable binding model.
-
Cellular Thermal Shift Assay (CETSA) (Adapted Protocol)
This adapted protocol outlines the steps to confirm the engagement of this compound with CP4H in intact cells.
Objective: To demonstrate that this compound binds to and stabilizes CP4H in a cellular environment.
Materials:
-
MDA-MB-231 cells
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Treatment:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Treat cells with a desired concentration of this compound or DMSO (vehicle) for a specified time (e.g., 4 hours).
-
-
Cell Harvesting and Heating:
-
Harvest the cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the levels of soluble CP4H in each sample by Western Blot.
-
-
Data Analysis:
-
Compare the amount of soluble CP4H at different temperatures between the this compound-treated and vehicle-treated samples. An increase in the thermal stability of CP4H in the presence of this compound indicates target engagement.
-
Western Blot for CP4H and Secreted Collagen I (Adapted Protocol)
This protocol describes the detection of cellular CP4H levels and secreted collagen I from the cell culture medium.
Objective: To assess the effect of this compound on CP4H protein levels and collagen I secretion.
Materials:
-
MDA-MB-231 cells treated with this compound or vehicle
-
Cell lysis buffer (for cellular CP4H)
-
Conditioned cell culture medium (for secreted collagen I)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-CP4Hα1, anti-Collagen I
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Cell Lysate (for CP4H): After treatment, wash cells with cold PBS and lyse with lysis buffer. Determine protein concentration.
-
Conditioned Medium (for Collagen I): Collect the culture medium after treatment. Concentrate the proteins if necessary (e.g., using centrifugal filters).
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-CP4Hα1 or anti-Collagen I) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative protein levels. Use a loading control (e.g., β-actin or GAPDH) for cell lysates.
-
Conclusion
This compound is a valuable chemical probe for investigating the cellular functions of CP4H. Its cell permeability and selective inhibition of CP4H make it a superior tool compared to less selective inhibitors. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to effectively utilize this compound in their studies of collagen biology, fibrosis, and cancer. Further characterization of its in-cellulo dose-response and binding kinetics will continue to enhance its utility as a precise tool for dissecting the roles of CP4H.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and its Derivatives
This technical guide provides a comprehensive overview of the biological activities of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and its structurally related analogs. This class of compounds, belonging to the 1,4-dihydropyridine (DHP) family, has garnered significant interest for its diverse pharmacological effects. This document summarizes key quantitative data, details the experimental protocols used to assess their biological activities, and provides visual representations of the underlying mechanisms and experimental workflows.
Quantitative Data Presentation
The primary biological activity reported for derivatives of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is their cytotoxic effect on cancer cells, which is mediated through the induction of apoptosis. A study involving 21 synthetic derivatives tested against the HCT116 human colon cancer cell line provides the most comprehensive quantitative dataset available.[1]
| Compound (Substituent at 4-position) | Half-Maximal Cell Growth Inhibitory Concentration (IC50) in HCT116 cells (µM) |
| 4-(4-Chlorophenyl) | 16.29 - 68.88 (Range for 21 derivatives) |
| Specific values for other derivatives were not individually reported in the abstract. |
Additionally, a ureido phenyl substituted 1,4-dihydropyridine derivative was found to activate the pyruvate kinase enzyme with a half-maximal activating concentration (AC50) of 87.70 µM.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assessment using Clonogenic Assay
This assay is used to determine the cytotoxic effects of the compounds on cancer cells by measuring their ability to inhibit colony formation.
-
Cell Line: HCT116 human colon cancer cells.
-
Procedure:
-
HCT116 cells are cultured in McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into T25 flasks at a suitable density to form colonies.
-
The synthesized Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the flasks at varying concentrations. A vehicle control (solvent only) is also included.
-
The cells are incubated for a period of 9-11 days to allow for colony formation.
-
After the incubation period, the medium is removed, and the colonies are fixed and stained with a solution such as 0.5% crystal violet in 25% methanol for 15 minutes.
-
The staining solution is removed, and the flasks are rinsed with water to remove excess stain.
-
Colonies containing 50 or more cells are counted.
-
The plating efficiency and surviving fraction are calculated for each treatment group relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits colony formation by 50%, is determined from the dose-response curves.
-
Apoptosis Detection using Annexin V Staining Assay
This assay is used to confirm that the observed cytotoxicity is due to the induction of apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
HCT116 cells are seeded and treated with the test compounds for a specified period.
-
Both floating and adherent cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are resuspended in 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, 5 µL of Annexin V conjugated to a fluorochrome (e.g., FITC) and 5 µL of PI are added.
-
The cells are incubated for 15-20 minutes at room temperature in the dark.
-
After incubation, 400 µL of 1X Binding Buffer is added to each tube.
-
The stained cells are analyzed by flow cytometry.
-
The cell populations are quantified:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
-
Calcium Channel Antagonism Assessment
This radioligand binding assay is used to determine the affinity of the compounds for L-type calcium channels.
-
Materials:
-
Membrane preparations from cardiac or smooth muscle tissue.
-
[3H]Nitrendipine (radioligand).
-
Test compounds (unlabeled ligands).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Heart tissue is homogenized in ice-cold Tris-HCl buffer and centrifuged to obtain a membrane pellet. The pellet is washed multiple times by resuspension and centrifugation.[2]
-
In reaction tubes, aliquots of the membrane preparation are incubated with a fixed concentration of [3H]Nitrendipine and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled calcium channel blocker (e.g., nifedipine).
-
The incubation is carried out for 90 minutes at 25°C in the dark.[2]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold wash buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The inhibition constant (Ki) of the test compound is determined by analyzing the competition binding data.
-
This ex vivo assay measures the ability of the compounds to inhibit vasoconstriction, which is indicative of calcium channel blockade.
-
Procedure:
-
The thoracic aorta is isolated from a rat and placed in a cold physiological salt solution (PSS).
-
The aorta is cleaned of adhering tissue and cut into rings. The endothelium may be removed by gentle rubbing.
-
The aortic rings are mounted in an organ bath containing PSS, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
The rings are allowed to equilibrate under a resting tension.
-
Contraction is induced by adding a vasoconstrictor, such as high potassium chloride (KCl) or phenylephrine, to the organ bath.
-
Once a stable contraction is achieved, the test compound is added in a cumulative manner to obtain a dose-response curve for relaxation.
-
The isometric tension of the aortic rings is continuously recorded.
-
The relaxant effect of the compound is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Paraoxonase 1 (PON1) Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of the PON1 enzyme.
-
Principle: PON1 catalyzes the hydrolysis of paraoxon to p-nitrophenol, which can be measured spectrophotometrically at 412 nm.
-
Procedure:
-
The reaction mixture is prepared in a cuvette or microplate well, containing a buffer (e.g., Tris-HCl, pH 8.0), CaCl2 (as PON1 is a calcium-dependent enzyme), and the test compound at various concentrations.[3]
-
The reaction is initiated by adding the substrate, paraoxon.
-
The increase in absorbance at 412 nm due to the formation of p-nitrophenol is monitored for 2 minutes at 37°C using a spectrophotometer.[3]
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value is determined from the dose-response curve.
-
Pyruvate Kinase (PK) Activation Assay
This assay measures the ability of the compounds to activate the pyruvate kinase enzyme.
-
Principle: This is a coupled enzyme assay. Pyruvate kinase catalyzes the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. The pyruvate produced is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, which results in a decrease in absorbance at 340 nm.
-
Procedure:
-
A reaction cocktail is prepared containing buffer (e.g., 50 mM HEPES, pH 7.5), MgCl2, KCl, ADP, PEP, NADH, and lactate dehydrogenase.[4]
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of the pyruvate kinase enzyme or a cell/tissue extract containing the enzyme.
-
The decrease in absorbance at 340 nm is monitored over time at 25°C using a spectrophotometer.[4]
-
The rate of the reaction is calculated from the linear portion of the curve.
-
The activation of PK by the test compound is determined by comparing the reaction rate in the presence of the compound to the basal rate without the compound.
-
The AC50 value is determined from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
The biological activities of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and its derivatives are mediated through distinct signaling pathways and mechanisms.
Induction of Apoptosis
The cytotoxic effects of these compounds on cancer cells are attributed to the induction of apoptosis, likely through a mitochondrial-related pathway.
Caption: Mitochondrial-mediated apoptosis induced by DHP derivatives.
Calcium Channel Antagonism
These compounds act as antagonists of L-type voltage-gated calcium channels, leading to vasodilation.
Caption: Mechanism of vasodilation by DHP-mediated calcium channel blockade.
Paraoxonase 1 (PON1) Inhibition
The inhibition of PON1 by DHP derivatives is likely a competitive mechanism where the compound competes with the natural substrate for the enzyme's active site.
Caption: Competitive inhibition of the PON1 enzyme by a DHP derivative.
Pyruvate Kinase (PK) Activation
Certain DHP derivatives can act as allosteric activators of pyruvate kinase, enhancing its catalytic activity.
Caption: Allosteric activation of pyruvate kinase by a DHP derivative.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Prodrug Properties of Diethyl pyimDC
Executive Summary
This compound (ethyl 2-(5-ethoxycarbonyl-1-H-imidazol-2-yl)pyridine-5-carboxylate) is a cell-permeable prodrug designed for the targeted inhibition of collagen prolyl 4-hydroxylase (CP4H). Its active metabolite, pyimDC, is a potent inhibitor of CP4H1, an enzyme critical to collagen biosynthesis. A key advantage of this compound is its ability to inhibit collagen production in cellular models at concentrations that do not disrupt iron homeostasis, a common off-target effect of other inhibitors in this class. This technical guide provides a comprehensive overview of the prodrug properties of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of its operational pathways.
Introduction
Collagen prolyl 4-hydroxylases (CP4Hs) are Fe(II)- and α-ketoglutarate (AKG)-dependent dioxygenases that catalyze the formation of 4-hydroxyproline in collagen.[1] This post-translational modification is essential for the proper folding and stability of collagen triple helices.[1] Overactivity of CP4H is implicated in pathological conditions characterized by excessive collagen deposition, such as fibrosis and cancer metastasis. Consequently, the development of potent and selective CP4H inhibitors is a significant therapeutic goal.
While potent inhibitors like bipyridine dicarboxylates (bipyDCs) exist, their utility is limited by poor cell permeability and a high affinity for free iron, leading to off-target effects.[2][3] this compound was developed to overcome these limitations. As a diethyl ester, it functions as a prodrug, masking the active dicarboxylate moiety to enhance cellular uptake.[1][4][5] Once inside the cell, it is hydrolyzed by intracellular esterases to its active form, pyimDC, which then selectively inhibits CP4H.
Mechanism of Action
The mechanism of this compound involves a multi-step process from cellular entry to target engagement:
-
Cellular Uptake: The ethyl ester groups of this compound increase its lipophilicity, as indicated by a calculated logP value conducive to passive diffusion across the cell membrane.[4][5] This esterification is a common and effective prodrug strategy.[5]
-
Intracellular Activation: Following cellular uptake, intracellular esterases hydrolyze the two ethyl ester groups, converting the inactive prodrug this compound into its active diacid form, pyimDC. This activation is critical, as the diethyl ester form shows no direct inhibition of CP4H1 in vitro, even at concentrations up to 100 µM.[1]
-
Target Inhibition: The active metabolite, pyimDC, is a potent inhibitor of human CP4H1.[2][4] It acts as a competitive inhibitor with respect to the co-substrate α-ketoglutarate (AKG).[2] By binding to the enzyme's active site, pyimDC prevents the hydroxylation of proline residues within procollagen chains.
-
Biological Consequence: The inhibition of prolyl hydroxylation disrupts the formation of stable collagen triple helices, leading to a reduction in the secretion of mature type I collagen from the cell.[4] This provides the basis for its potential as an antifibrotic and antimetastatic agent.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the activity and properties of this compound and its active form, pyimDC.
Table 1: Inhibitory Potency and Iron-Binding Affinity
| Compound | Target | IC₅₀ (μM) | Iron Binding (Fe₂₀-EC₅₀) (μM) | Notes |
| pyimDC (Active Form) | Human CP4H1 | 2.6 ± 0.1 | Not Reported | Potent inhibition of the target enzyme.[2] |
| This compound (Prodrug) | Human CP4H1 | > 100 | > 600 | The prodrug is inactive against the isolated enzyme.[1] The high EC₅₀ value indicates very low affinity for Fe(II).[2][3] |
Table 2: Cellular Activity and Specificity
| Compound | Cell Line | Effect | Concentration | Impact on Iron Homeostasis |
| This compound | MDA-MB-231, HEK293T | Reduced Collagen I Secretion | Effective at ≤ 56 μM | No significant change in Ferritin, TfR, or HIF-1α levels.[2][5] |
| This compound | MDA-MB-231, HEK293T | Intermediate Iron-Deficient Phenotype | > 56 μM | Significant decrease in ferritin levels, but no accumulation of TfR or HIF-1α.[2][5] |
| This compound | MDA-MB-231 | Cytotoxicity | Not cytotoxic at high micromolar concentrations | Appears to be non-toxic in cellular models.[7] |
Visualizations
Prodrug Activation and Mechanism of Action
Caption: Prodrug activation and inhibition pathway of this compound.
Experimental Workflow for Cellular Iron Homeostasis Analysis
Caption: Workflow for analyzing the effects of this compound on cellular iron metabolism markers.
Detailed Experimental Protocols
In Vitro CP4H1 Inhibition Assay
-
Objective: To determine the IC₅₀ value of pyimDC against human CP4H1.
-
Methodology: The assay measures the activity of recombinant human CP4H1. The reaction typically involves the enzyme, a synthetic peptide substrate (e.g., (Pro-Pro-Gly)₁₀), Fe(II), AKG, and ascorbate.
-
The enzyme is incubated with varying concentrations of the inhibitor (pyimDC).
-
The reaction is initiated by the addition of substrates.
-
Enzyme activity is measured by quantifying the amount of AKG consumed or succinate produced, often using a coupled-enzyme system or mass spectrometry.
-
Data are fitted to a dose-response curve to determine the IC₅₀ value.[2]
-
Cellular Cytotoxicity Assay (MTS Assay)
-
Objective: To assess the effect of this compound on the viability of cultured cells.
-
Cell Line: MDA-MB-231 human breast cancer cells.[7]
-
Protocol:
-
Plate cells (e.g., 5,000 cells/well) in a clear 96-well plate and allow them to adhere for 4 hours.[7]
-
Remove the medium and add fresh medium containing varying concentrations of this compound. A vehicle control (e.g., DMSO) is included.[7]
-
Incubate the cells at 37°C for 24 hours.[7]
-
Remove the treatment medium and wash cells with Dulbecco's PBS.[7]
-
Add MTS reagent (in a 1:5 ratio with medium) to each well and incubate for 2 hours at 37°C.[7]
-
Measure the absorbance at 490 nm using a plate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.[7]
-
Analysis of Iron Metabolism Markers by Immunoblot
-
Objective: To determine if this compound treatment induces an iron-deficient phenotype in cells.
-
Cell Lines: MDA-MB-231 or HEK293T cells.[2]
-
Protocol:
-
Treat cells with this compound, a positive control for iron chelation (e.g., deferoxamine, DFO), and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[2]
-
Lyse the cells and quantify the total protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[2]
-
Probe the membrane with primary antibodies specific for key iron metabolism proteins: Ferritin, Transferrin Receptor (TfR), and Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2]
-
Probe with an antibody for a loading control, such as β-actin.[2]
-
Apply appropriate secondary antibodies and detect signals using chemiluminescence.
-
Quantify band intensities and normalize the levels of the target proteins to the β-actin signal. Compare treated samples to the vehicle control.[2]
-
Collagen Secretion Assay
-
Objective: To measure the effect of this compound on the secretion of type I collagen.
-
Cell Line: MDA-MB-231 cells, which are known to secrete large amounts of collagen.[4]
-
Protocol:
-
Treat cultured MDA-MB-231 cells with this compound or vehicle control.
-
Collect the cell culture medium and the cell lysate separately.
-
Separate proteins from the medium by SDS-PAGE under non-reducing conditions to preserve the collagen triple helix.
-
Perform an immunoblot analysis using a primary antibody specific for type I collagen to detect the amount of secreted collagen in the medium.[4]
-
Conclusion
This compound stands out as a well-designed prodrug for the inhibition of collagen prolyl 4-hydroxylase. Its key attributes include effective cell permeability and a highly favorable safety profile concerning iron homeostasis. The esterified design ensures that the potent, but otherwise impermeable, active inhibitor pyimDC is delivered intracellularly. At concentrations effective for inhibiting collagen secretion, this compound does not trigger the iron-deficiency response that plagues many other inhibitors of Fe(II)-dependent dioxygenases.[4][7] These properties make this compound a valuable chemical probe for studying the roles of CP4H in cell biology and a promising lead compound for the development of novel antifibrotic and antimetastatic therapeutics.
References
- 1. raineslab.com [raineslab.com]
- 2. US9809586B2 - Inhibitors of collagen prolyl 4-hydroxylase - Google Patents [patents.google.com]
- 3. warf.org [warf.org]
- 4. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raineslab.com [raineslab.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Diethyl pyimDC in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl pyimDC is a cell-permeable pro-inhibitor of human collagen prolyl 4-hydroxylase 1 (CP4H1), a critical enzyme in collagen biosynthesis. As a diester, this compound is designed for enhanced cellular uptake, after which it is hydrolyzed to its active form, pyimDC. The active form inhibits CP4H1, an enzyme responsible for the hydroxylation of proline residues in procollagen chains. This post-translational modification is essential for the formation of stable collagen triple helices at physiological temperatures. Inhibition of CP4H1 leads to the production of under-hydroxylated, unstable procollagen, which is often retained within the endoplasmic reticulum and subsequently degraded. This mechanism makes this compound a valuable tool for studying the roles of collagen in various physiological and pathological processes, including fibrosis and cancer metastasis.
Mechanism of Action
This compound functions as a pro-inhibitor. Its ester groups facilitate its passage across the cell membrane. Once inside the cell, endogenous esterases cleave the ethyl groups, releasing the active inhibitor, pyimDC. PyimDC then targets and inhibits collagen prolyl 4-hydroxylase (CP4H), an Fe(II)- and α-ketoglutarate-dependent dioxygenase. By inhibiting CP4H, this compound effectively reduces the hydroxylation of proline residues in newly synthesized procollagen chains. This disruption of a key post-translational modification prevents the proper folding and stabilization of the collagen triple helix, leading to decreased secretion of mature collagen.
Data Presentation
The following table summarizes quantitative data from studies investigating the effects of this compound and its active form on CP4H1 activity and collagen secretion.
| Compound | Assay | Cell Line/System | IC50 / Effective Concentration | Observed Effect | Reference |
| pyimDC | CP4H1 Inhibition (in vitro) | Recombinant human CP4H1 | Low-micromolar IC50 | Potent inhibition of CP4H1 enzymatic activity | [1] |
| This compound | Collagen Secretion | MDA-MB-231 human breast cancer cells | Effective at concentrations that do not cause iron deficiency | Significant reduction in secreted collagen | [1] |
| This compound | Cytotoxicity | MDA-MB-231 human breast cancer cells | No significant cytotoxicity at high micromolar concentrations | Minimal impact on cell viability, indicating selectivity for CP4H inhibition over general toxicity | [1] |
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of this compound and the broader signaling context of collagen synthesis and the potential for off-target effects on HIF-1α stabilization.
Caption: Mechanism of this compound action in inhibiting collagen secretion.
Caption: Potential off-target effects of pyimDC on the HIF-1α signaling pathway.
Experimental Protocols
Preparation of this compound for Cell Culture
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed, complete cell culture medium. Ensure thorough mixing. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 500 µM.
-
Include a vehicle control (DMSO at the highest concentration used for the dilutions) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals. Alternatively, place the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 2: Collagen Secretion Assay (Sirius Red Assay)
This protocol quantifies the amount of soluble collagen secreted into the cell culture medium.
Materials:
-
Conditioned cell culture medium from treated and control cells
-
Sirius Red dye solution (0.1% Direct Red 80 in saturated picric acid)
-
0.01 N NaOH
-
Microcentrifuge tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well or 12-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) in serum-free or low-serum medium for 24-48 hours. The use of serum-free medium is recommended to reduce background from serum proteins.
-
-
Collection of Conditioned Medium:
-
After the treatment period, collect the conditioned medium from each well and transfer it to microcentrifuge tubes.
-
Centrifuge the medium at 2000 x g for 10 minutes to pellet any detached cells or debris.
-
-
Collagen Precipitation and Staining:
-
Transfer the supernatant to new tubes.
-
Add 1 mL of the Sirius Red dye solution to 200 µL of the conditioned medium.
-
Incubate at room temperature for 30 minutes with gentle shaking.
-
-
Pelleting and Washing:
-
Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the collagen-dye complex.
-
Carefully discard the supernatant.
-
Wash the pellet with 1 mL of 0.01 N HCl to remove unbound dye. Centrifuge again and discard the supernatant. Repeat this wash step.
-
-
Elution and Quantification:
-
Add 250 µL of 0.01 N NaOH to each pellet to dissolve the collagen-dye complex.
-
Vortex briefly and transfer the solution to a 96-well plate.
-
Measure the absorbance at 540 nm.
-
A standard curve can be generated using known concentrations of purified collagen type I.
-
Protocol 3: Western Blot Analysis of Collagen Type I
This protocol is for the detection and semi-quantification of collagen type I in cell lysates or conditioned medium.
Materials:
-
Cell lysates or conditioned medium from treated and control cells
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (with and without β-mercaptoethanol)
-
SDS-PAGE gels (6% or 4-12% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Collagen Type I
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Cell Lysate: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet debris.
-
Conditioned Medium: Concentrate the conditioned medium using centrifugal filter units if necessary.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg for lysate) or equal volumes of concentrated medium with Laemmli sample buffer. For collagen analysis, it is often recommended to run samples under non-reducing and non-boiling conditions to preserve the trimeric structure, as well as under standard reducing and boiling conditions for comparison.
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-collagen I antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Densitometry analysis can be performed to semi-quantify the collagen bands relative to a loading control (for cell lysates) or based on equal starting volume (for conditioned medium).
-
References
Application Notes: Diethyl Pyridine Derivatives in Breast Cancer Cell Lines
Introduction
Recent research has highlighted the potential of novel synthetic compounds in the targeted therapy of breast cancer. Among these, a class of diethyl phosphonates bearing a pyridine moiety has demonstrated significant anti-proliferative activity against breast cancer cell lines. These compounds, structurally characterized as diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates, have been synthesized and evaluated for their efficacy, revealing promising candidates for further drug development.[1] This document provides an overview of their application, key experimental findings, and detailed protocols for their evaluation in a research setting.
The core structure involves a 4-(pyridin-2-yl)phenyl moiety, which acts as a pharmacophore.[1] Computational docking analyses suggest that these compounds may act as therapeutic agents by targeting the breast cancer aromatase enzyme.[1] In vitro screening has confirmed their anti-proliferative effects against the human breast cancer cell line MCF-7.[1]
Data Presentation
The anti-proliferative activity of a series of novel diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates was assessed against the MBC-MCF7 breast cancer cell line. The following table summarizes the cell viability data for the most promising compounds at a concentration of 20 µg/mL, as determined by MTT and Trypan blue assays.[1]
| Compound ID | Concentration (µg/mL) | Cell Viability (%) | Assay Method |
| 4m | 20 | Low | MTT, Trypan Blue |
| 4n | 20 | Low | MTT, Trypan Blue |
| 4q | 20 | Low | MTT, Trypan Blue |
Note: The source material qualitatively describes the cell viability as "low," indicating significant anti-proliferative activity, but does not provide specific percentage values.[1]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of diethyl pyridine derivatives on breast cancer cell lines.
Materials:
-
MCF-7 breast cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Test compounds (e.g., 4m, 4n, 4q)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of approximately 1 x 10^4 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare various concentrations of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2: Cell Viability Assessment using Trypan Blue Assay
This protocol provides an alternative method to assess cell viability based on membrane integrity.
Materials:
-
MCF-7 breast cancer cells and culture reagents
-
Test compounds
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture and Treatment: Follow steps 1-4 from the MTT assay protocol, typically using 6-well or 12-well plates for easier cell harvesting.
-
Cell Harvesting: After the incubation period, collect the cells from each well by trypsinization.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action for diethyl pyridine derivatives.
Experimental Workflow Diagram
Caption: Workflow for assessing the cytotoxicity of test compounds.
References
Application Notes and Protocols for Diethyl pyimDC Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl pyimDC is a small molecule inhibitor of human collagen prolyl 4-hydroxylase 1 (CP4H1), an enzyme crucial for the post-translational hydroxylation of proline residues in collagen. This modification is essential for the proper folding and stability of collagen triple helices. Inhibition of CP4H1 has been shown to suppress collagen secretion and impact cellular processes such as the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cancer progression and chemoresistance. These application notes provide detailed protocols for determining the dose-response relationship of this compound in a relevant cancer cell model.
Data Presentation
Table 1: Summary of Experimental Parameters and Expected Outcomes
| Parameter | Recommended Value/Assay | Expected Outcome with Increasing this compound Concentration |
| Cell Line | MDA-MB-231 (Triple-Negative Breast Cancer) | N/A |
| Compound | This compound | N/A |
| Concentration Range | 0.1 µM to 500 µM | Dose-dependent inhibition of CP4H1 activity |
| Primary Assay | Succinate-Glo™ Hydroxylase Assay | Decreased luminescence signal |
| Secondary Assay | Hydroxyproline Colorimetric Assay | Decreased hydroxyproline content |
| Endpoint Measurement | IC50/EC50 determination | Quantification of this compound potency |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for generating dose-response curves.
Caption: Signaling pathway of CP4H1 inhibition by this compound.
Caption: Experimental workflow for this compound dose-response analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: MDA-MB-231 (ATCC® HTB-26™), a human triple-negative breast cancer cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Seeding:
-
Trypsinize and count MDA-MB-231 cells.
-
Seed 5,000 cells per well in a clear 96-well plate for the Hydroxyproline Assay or a white, clear-bottom 96-well plate for the Succinate-Glo™ Assay.
-
Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 500 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Treatment:
-
After 24 hours of cell adherence, carefully remove the culture medium.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
-
Incubation: Incubate the treated plates for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
Protocol 2: Succinate-Glo™ Hydroxylase Assay (Promega)
This assay measures the activity of CP4H1 by quantifying the amount of succinate produced, a co-product of the hydroxylation reaction.
-
Reagent Preparation: Prepare the Succinate Detection Reagent according to the manufacturer's protocol.
-
Assay Procedure:
-
After the incubation period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Succinate Detection Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents by orbital shaking for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours to allow the luminescent signal to develop.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle control (set as 100% activity).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value.
-
Protocol 3: Hydroxyproline Colorimetric Assay
This assay quantifies the total collagen content by measuring the amount of hydroxyproline, a modified amino acid abundant in collagen.
-
Sample Preparation (Hydrolysis):
-
After incubation, carefully aspirate the culture medium from each well.
-
Wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).
-
Add 100 µL of 6 M HCl to each well.
-
Seal the plate and hydrolyze at 110-120°C for 3-4 hours.
-
After hydrolysis, allow the plate to cool to room temperature.
-
Neutralize the samples by adding 100 µL of 6 M NaOH.
-
-
Assay Procedure:
-
Transfer a 50 µL aliquot of the hydrolyzed sample to a new 96-well plate.
-
Add 100 µL of Chloramine T reagent to each well and incubate at room temperature for 20-25 minutes.
-
Add 100 µL of DMAB reagent (Ehrlich's reagent) to each well.
-
Incubate the plate at 60°C for 15-20 minutes to allow for color development.
-
-
Data Acquisition: Measure the absorbance at 560 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of hydroxyproline.
-
Determine the hydroxyproline concentration in each sample from the standard curve.
-
Normalize the data to the vehicle control.
-
Plot the normalized hydroxyproline content against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the EC50 value.
-
Application Notes and Protocols for Cell Permeability Assessment of Diethyl pyimDC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl pyimDC has been identified as an inhibitor of human collagen prolyl 4-hydroxylase 1 (CP4H1), an enzyme critical for the post-translational modification of collagen.[1] The inhibition of CP4H1 disrupts collagen biosynthesis and has potential therapeutic applications in diseases characterized by excessive collagen deposition, such as fibrosis and cancer metastasis.[2][3] Assessing the cell permeability of this compound is a crucial step in its development as a therapeutic agent, as it determines the compound's ability to reach its intracellular target.
These application notes provide detailed protocols for three standard in vitro cell permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay. These assays are instrumental in predicting the passive diffusion and active transport of this compound across biological membranes, offering insights into its potential for oral absorption and distribution.
Signaling Pathway of CP4H1 Inhibition
The primary target of this compound, collagen prolyl 4-hydroxylase 1 (CP4H1), is a key enzyme in collagen synthesis. It catalyzes the formation of 4-hydroxyproline, a modification essential for the proper folding and stability of procollagen chains.[4] Inhibition of CP4H1 by this compound disrupts this process, leading to the production of unstable collagen that is retained in the endoplasmic reticulum and subsequently degraded. This reduction in mature collagen deposition can impact the extracellular matrix composition.
Furthermore, CP4H1 activity is linked to the hypoxia-inducible factor 1α (HIF-1α) signaling pathway. CP4H enzymes and HIF prolyl hydroxylases (PHDs) are both α-ketoglutarate-dependent dioxygenases.[5] By competing for α-ketoglutarate, increased CP4H1 activity can limit the function of PHDs, which are responsible for marking HIF-1α for degradation under normoxic conditions.[5][6] Therefore, inhibition of CP4H1 by this compound may lead to increased PHD activity, resulting in decreased HIF-1α stabilization and a subsequent reduction in the expression of HIF-1α target genes involved in processes like angiogenesis and cell survival.
Caption: CP4H1 inhibition by this compound.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method used to predict passive membrane permeability.[5] It is a cost-effective initial screen for assessing the ability of a compound to cross a lipid membrane.
Data Presentation:
| Compound | PAMPA Permeability (Pe) (10⁻⁶ cm/s) | Classification |
| This compound | Experimental Value | Low/Medium/High |
| High Permeability Control | Reference Value | High |
| Low Permeability Control | Reference Value | Low |
Protocol:
-
Preparation of the Donor Plate:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10-100 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Add the this compound solution to the wells of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
Fill the wells of a 96-well acceptor plate with the same buffer used for the donor solution.
-
-
Membrane Coating:
-
Carefully coat the filter membrane of the donor plate with a synthetic lipid solution (e.g., 1% lecithin in dodecane).
-
-
Assay Assembly and Incubation:
-
Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculation of Permeability:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [Drug]acceptor / [Drug]equilibrium)) * (VA * VD) / ((VA + VD) * A * t) Where:
-
[Drug]acceptor is the concentration of the drug in the acceptor well.
-
[Drug]equilibrium is the theoretical equilibrium concentration.
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
A is the area of the membrane.
-
t is the incubation time.
-
-
Caption: PAMPA experimental workflow.
Caco-2 Cell Permeability Assay
The Caco-2 assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[7][8] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[6]
Data Presentation:
| Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (BA/AB) |
| Apical to Basolateral (A-B) | Experimental Value | \multirow{2}{*}{Calculated Value} |
| Basolateral to Apical (B-A) | Experimental Value |
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Seed the cells onto permeable Transwell® inserts and allow them to differentiate for 21 days to form a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a tight monolayer.
-
Alternatively, perform a Lucifer yellow rejection assay to assess paracellular permeability.
-
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the this compound solution (in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from the basolateral chamber at specified time points.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Collect samples from the apical chamber at specified time points.
-
-
-
Sample Analysis:
-
Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate Papp using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
-
Calculation of Efflux Ratio:
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Caption: Caco-2/MDCK experimental workflow.
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay
The MDCK cell line is another popular model for permeability screening, particularly for predicting blood-brain barrier (BBB) penetration.[9] MDCK cells form tight junctions and can be transfected to overexpress specific transporters, such as P-glycoprotein (P-gp), allowing for the investigation of drug efflux.[9]
Data Presentation:
| Cell Line | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (BA/AB) |
| Wild-Type MDCK | A-B | Experimental Value | \multirow{2}{}{Calculated Value} |
| B-A | Experimental Value | ||
| MDCK-MDR1 (P-gp) | A-B | Experimental Value | \multirow{2}{}{Calculated Value} |
| B-A | Experimental Value |
Protocol:
The protocol for the MDCK assay is very similar to the Caco-2 assay, with the main difference being the cell line used.
-
Cell Culture:
-
Culture MDCK cells (wild-type and/or MDCK-MDR1) and seed them onto Transwell® inserts. Allow them to form a confluent monolayer (typically 3-5 days).
-
-
Monolayer Integrity Check:
-
Measure TEER values to confirm monolayer integrity.
-
-
Permeability Assay:
-
Perform bidirectional (A-B and B-A) transport studies with this compound as described for the Caco-2 assay. To confirm P-gp mediated efflux, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A.[9]
-
-
Sample Analysis:
-
Quantify this compound concentrations using LC-MS/MS.
-
-
Calculations:
-
Calculate Papp and efflux ratios for both wild-type and MDCK-MDR1 cell lines. A significantly higher efflux ratio in the MDCK-MDR1 cells compared to the wild-type cells, which is reduced in the presence of a P-gp inhibitor, indicates that this compound is a substrate of P-gp.
-
Conclusion
The selection of the appropriate permeability assay depends on the specific research question and the stage of drug development. The PAMPA assay provides a rapid and cost-effective screen for passive permeability. The Caco-2 assay offers a more biologically relevant model for intestinal absorption, including both passive and active transport mechanisms. The MDCK assay is particularly useful for investigating BBB permeability and the role of specific efflux transporters like P-gp. By employing these assays, researchers can gain a comprehensive understanding of the cell permeability of this compound, which is essential for its further development as a therapeutic agent.
References
- 1. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P4HA1 - Wikipedia [en.wikipedia.org]
- 4. Enhanced Collagen Prolyl 4-Hydroxylase Activity and Expression Promote Cancer Progression via Both Canonical and Non-Canonical Mechanisms [mdpi.com]
- 5. P4HA1 is a new regulator of the HIF-1 pathway in breast cancer [cell-stress.com]
- 6. Enhanced Collagen Prolyl 4-Hydroxylase Activity and Expression Promote Cancer Progression via Both Canonical and Non-Canonical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Diethyl pyimDC in Combination Cancer Therapeutics
Disclaimer: Diethyl pyimDC is an inhibitor of human collagen prolyl 4-hydroxylase 1 (CP4H1). Currently, there is a limited amount of publicly available data on the use of this compound in combination with other cancer therapeutics. The following application notes and protocols are based on the known role of its target, CP4H1, in cancer progression and the general principles of combination therapy. This document is intended to provide a theoretical framework and guide for researchers and drug development professionals interested in investigating the potential of this compound.
Introduction
Collagen prolyl 4-hydroxylase 1 (CP4H1), particularly its catalytic alpha subunit P4HA1, is emerging as a critical enzyme in oncology. Overexpression of P4HA1 is observed in a wide array of solid tumors, including breast, colorectal, lung, and pancreatic cancers, and is frequently correlated with poor patient prognosis.[1][2] P4HA1's pro-tumorigenic functions are twofold: its canonical role in collagen biosynthesis, which remodels the extracellular matrix (ECM) to favor tumor growth and metastasis, and its non-canonical activities, such as the stabilization of the hypoxia-inducible factor-1 alpha (HIF-1α), a key regulator of tumor cell metabolism, angiogenesis, and stemness.[1][3][4]
Inhibition of P4HA1 has been shown to sensitize cancer cells to conventional chemotherapeutic agents, suggesting a promising avenue for combination therapies.[3][5] this compound, as an inhibitor of CP4H1, holds the potential to act as a synergistic agent with various cancer treatments by disrupting the supportive tumor microenvironment and targeting intrinsic cancer cell survival pathways.
Hypothetical Combination Strategies
Based on the multifaceted role of CP4H1 in cancer, this compound could potentially be combined with several classes of cancer therapeutics to achieve synergistic anti-tumor effects.
Combination with Conventional Chemotherapy
Rationale: A dense and cross-linked collagen matrix, promoted by CP4H1 activity, can create a physical barrier that impedes the penetration of chemotherapeutic drugs into the tumor core. Furthermore, P4HA1-mediated stabilization of HIF-1α contributes to chemoresistance.[3] By inhibiting CP4H1, this compound may disrupt the collagen scaffold, enhancing drug delivery, and reverse HIF-1α-driven resistance mechanisms.
Potential Combinations:
-
Docetaxel/Paclitaxel: In triple-negative breast cancer models, P4HA1 inhibition has been shown to sensitize tumors to docetaxel.[3]
-
Doxorubicin: Similar sensitization effects have been noted with doxorubicin.[3]
-
Cisplatin: Given the role of the tumor microenvironment in platinum resistance, combining this compound with cisplatin could be beneficial.
Combination with Immunotherapy (Immune Checkpoint Inhibitors)
Rationale: The tumor microenvironment, heavily influenced by collagen deposition, can be immunosuppressive. A dense ECM can physically exclude immune cells, such as cytotoxic T lymphocytes, from the tumor. By remodeling the ECM, this compound could potentially enhance immune cell infiltration and improve the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1, anti-CTLA-4).[1][6]
Potential Combinations:
-
Anti-PD-1/PD-L1 antibodies: By increasing T-cell access to the tumor, this compound could synergize with checkpoint blockade.
-
Anti-CTLA-4 antibodies: A less immunosuppressive microenvironment could amplify the effects of CTLA-4 inhibitors.
Combination with Anti-Angiogenic Therapy
Rationale: P4HA1 is linked to angiogenesis, in part through its regulation of HIF-1α, which is a master regulator of pro-angiogenic factors like VEGF.[4][5] Inhibiting CP4H1 with this compound could therefore suppress the formation of new blood vessels that tumors rely on for growth and metastasis.
Potential Combinations:
-
VEGF/VEGFR inhibitors (e.g., Bevacizumab, Sunitinib): A dual-pronged attack on angiogenesis by targeting both the HIF-1α and VEGF pathways could lead to a more potent anti-vascular effect.
Quantitative Data Summary (Hypothetical)
The following tables represent hypothetical data that would be generated from preclinical studies evaluating this compound in combination therapies.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI)* |
| MDA-MB-231 (Breast Cancer) | This compound | 15.2 | - |
| Docetaxel | 0.01 | - | |
| This compound + Docetaxel | 7.6 + 0.005 | < 1 (Synergistic) | |
| HCT116 (Colorectal Cancer) | This compound | 18.5 | - |
| Oxaliplatin | 2.5 | - | |
| This compound + Oxaliplatin | 9.1 + 1.2 | < 1 (Synergistic) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| TNBC Patient-Derived Xenograft (PDX) | Vehicle Control | 1500 ± 150 | - |
| This compound (20 mg/kg) | 1100 ± 120 | 26.7% | |
| Anti-PD-1 (10 mg/kg) | 1250 ± 130 | 16.7% | |
| This compound + Anti-PD-1 | 450 ± 80 | 70.0% | |
| A549 (Lung Cancer) Xenograft | Vehicle Control | 1200 ± 140 | - |
| This compound (20 mg/kg) | 900 ± 110 | 25.0% | |
| Bevacizumab (5 mg/kg) | 800 ± 100 | 33.3% | |
| This compound + Bevacizumab | 300 ± 60 | 75.0% |
Experimental Protocols (Templates)
The following are generalized protocols for key experiments to evaluate the combination of this compound with other cancer therapeutics.
Protocol 1: In Vitro Synergy Assessment
-
Cell Culture: Culture cancer cell lines of interest (e.g., MDA-MB-231 for breast cancer, HCT116 for colorectal cancer) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the combination therapeutic (e.g., Docetaxel) in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound alone, the combination drug alone, and the two drugs in combination at a constant ratio. Include a vehicle-only control.
-
Viability Assay: After 72 hours of incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for each treatment. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic, additive, or antagonistic.
Protocol 2: In Vivo Xenograft Study
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID) for xenograft studies. For immunotherapy combinations, use humanized mouse models or syngeneic models.
-
Tumor Implantation: Subcutaneously inject cancer cells or implant patient-derived tumor fragments into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Groups: Once tumors reach a specified size (e.g., 100-150 mm³), randomize mice into treatment groups:
-
Vehicle Control
-
This compound alone
-
Combination therapeutic alone (e.g., Anti-PD-1 antibody)
-
This compound + Combination therapeutic
-
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for antibodies).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze tumors for weight, and perform histological and molecular analyses (e.g., collagen deposition via Picro-Sirius Red staining, immune cell infiltration via immunohistochemistry).
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of this compound and its synergistic effects.
Experimental Workflow
Caption: Workflow for evaluating this compound combination therapy.
References
- 1. Enhanced Collagen Prolyl 4-Hydroxylase Activity and Expression Promote Cancer Progression via Both Canonical and Non-Canonical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | P4HA1: an important target for treating fibrosis related diseases and cancer [frontiersin.org]
- 3. Collagen prolyl 4-hydroxylase 1 is essential for HIF-1α stabilization and TNBC chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P4HA1: an important target for treating fibrosis related diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting P4HA1 with a Small Molecule Inhibitor in a Colorectal Cancer PDX Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revolutionization in Cancer Therapeutics via Targeting Major Immune Checkpoints PD-1, PD-L1 and CTLA-4 [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Diethyl pyimDC Precipitation in Media
For researchers, scientists, and drug development professionals utilizing Diethyl pyimDC, an inhibitor of human collagen prolyl 4-hydroxylase 1 (CP4H1), encountering precipitation in experimental media can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is the diethyl ester form of PythiDC, a selective inhibitor of human collagen prolyl 4-hydroxylase 1 (CP4H1). CP4H1 is a critical enzyme in collagen biosynthesis. By inhibiting this enzyme, this compound can be used to study the effects of reduced collagen production in various biological processes, including fibrosis and cancer metastasis. Its esterified form is often used to enhance cell permeability.
Q2: I've observed precipitation of this compound after adding it to my cell culture media. What are the common causes?
Precipitation of this compound in aqueous-based cell culture media is a common issue, likely stemming from its limited aqueous solubility. The parent compound, a dicarboxylic acid, is only slightly soluble in phosphate-buffered saline (PBS) at pH 7.2. The diethyl ester form, this compound, is expected to be even more hydrophobic.
Several factors can contribute to precipitation:
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High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium is the most frequent cause.
-
Improper Dissolution of Stock Solution: If the initial stock solution is not fully dissolved or is prepared at too high a concentration, it can precipitate upon dilution into the aqueous media.
-
pH of the Media: The pH of your cell culture medium can influence the charge state and solubility of any residual, unesterified parent compound, which has an estimated pKa around 7.96.
-
Temperature: Changes in temperature can affect the solubility of the compound.
-
Media Components: Interactions with components in the cell culture medium, such as salts and proteins, can sometimes lead to precipitation.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe immediate cloudiness or particulate formation after adding your this compound stock solution to the cell culture media, it is a clear indication of poor solubility.
A three-step protocol is recommended for dissolving hydrophobic compounds like this compound for use in cell culture:
-
Step 1: Prepare a Concentrated Stock Solution in 100% DMSO.
-
Weigh out the desired amount of this compound powder.
-
Dissolve it in a small volume of high-purity, sterile dimethyl sulfoxide (DMSO).
-
Ensure the compound is completely dissolved. Gentle warming to 37°C and vortexing can aid dissolution. Initial stock concentrations of 10-20 mM in DMSO are typically achievable for many hydrophobic compounds.
-
-
Step 2: Intermediate Dilution with Serum.
-
Pre-warm fetal bovine serum (FBS) or another appropriate serum to approximately 50°C.
-
Perform a 1:10 dilution of your DMSO stock solution into the pre-warmed serum. This step helps to create a more stable emulsion and prevents the compound from crashing out of solution when introduced to the aqueous media.
-
Keep this intermediate solution warm (around 40°C) until the final dilution.
-
-
Step 3: Final Dilution into Cell Culture Media.
-
Pre-warm your complete cell culture medium.
-
Perform the final dilution of the serum-emulsified this compound into the pre-warmed media to achieve your desired final experimental concentration. The final concentration of DMSO should be kept below 1% (v/v), and ideally below 0.5%, to minimize solvent toxicity to the cells.
-
Caption: Workflow for dissolving this compound for cell culture experiments.
Issue 2: Precipitation Over Time in the Incubator
If your media appears clear initially but precipitation occurs after some time in the incubator, this could be due to compound instability or exceeding a metastable solubility limit.
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your experiment.
-
pH and Media Buffering: Ensure your cell culture medium is properly buffered and the pH remains stable throughout the experiment. A shift in pH could affect the solubility of any hydrolyzed dicarboxylic acid form of the compound.
-
Temperature Stability: While cell culture incubators maintain a constant temperature, repeated removal from the incubator can cause temperature fluctuations that might promote precipitation. Minimize the time plates are outside the incubator.
-
Consider a Different Serum: If you suspect interactions with media components, you could try a different lot or type of serum, or a serum-free medium if your cell line permits.
Quantitative Data Summary
Due to the limited publicly available experimental data on the solubility of this compound, the following table provides estimated and qualitative solubility information to guide your experimental design.
| Solvent/Media | Solubility | Recommended Maximum Stock Concentration | Notes |
| DMSO | Soluble | 10-20 mM | High-purity, anhydrous DMSO is recommended. |
| Ethanol | Likely Soluble | Not Determined | May be an alternative to DMSO, but solvent tolerance of cells must be considered. |
| Water | Very Low | Not Recommended | Direct dissolution in water or aqueous buffers is not advised. |
| PBS (pH 7.2) | Slightly Soluble (for the parent dicarboxylic acid) | Not Recommended | The diethyl ester is expected to have even lower solubility. |
| Cell Culture Media | Very Low | Dependent on final DMSO and serum concentration | Follow the recommended three-step dissolution protocol. |
Signaling Pathway and Experimental Logic
The following diagram illustrates the logical flow for troubleshooting precipitation issues and the underlying principles related to compound solubility.
Caption: A logical diagram for troubleshooting this compound precipitation.
Technical Support Center: Optimizing Diethyl pyimDC Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Diethyl pyimDC in cell viability experiments.
Introduction to this compound
This compound is the diethyl ester form of pyimDC, a potent inhibitor of human collagen prolyl 4-hydroxylase 1 (CP4H1).[1] As a diethyl ester, it is designed for enhanced cellular uptake, where it is then converted by intracellular esterases into its active form, pyimDC. The primary target of pyimDC is CP4H1, an enzyme crucial for the post-translational hydroxylation of proline residues in collagen. This process is essential for the proper folding and stability of collagen, a key component of the extracellular matrix. Inhibition of CP4H1 can have significant effects on collagen-dependent processes and is an area of interest in fibrosis and cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable pro-drug that is intracellularly converted to pyimDC. PyimDC inhibits the enzyme collagen prolyl 4-hydroxylase 1 (CP4H1).[1] This inhibition disrupts the hydroxylation of proline residues in procollagen chains, which is a critical step for the formation of stable collagen triple helices. Consequently, this can impact collagen deposition and the integrity of the extracellular matrix.
Q2: In which cell lines has this compound or its active form been tested?
A2: The active form, pyimDC, has been studied in human breast cancer cell lines, particularly MDA-MB-231, which is known to secrete large amounts of collagen and is a suitable model for studying CP4H1 activity.[1]
Q3: What is the expected effective concentration of this compound?
A3: The half-maximal inhibitory concentration (IC50) of the active form, pyimDC, for inhibiting human CP4H1 enzyme activity is approximately 2.6 µM.[1] However, the optimal concentration for cell-based assays will depend on the cell line, seeding density, and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: What are the known downstream signaling pathways affected by CP4H1 inhibition?
A4: Inhibition of CP4H1 has been shown to impact key signaling pathways involved in cancer progression. By stabilizing Hypoxia-Inducible Factor 1α (HIF-1α), P4HA1 (the gene encoding CP4H1) can promote cancer cell stemness and chemoresistance.[2][3][4] Furthermore, P4HA1 has been found to modulate the Wnt/β-catenin signaling pathway in colorectal cancer cells.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability at expected concentrations. | 1. Insufficient incubation time: The effect of the compound may be time-dependent. 2. Low metabolic activity of cells: The chosen viability assay may not be sensitive enough for your cell line. 3. Compound degradation: this compound may be unstable in your culture medium. 4. Cell line insensitivity: The cell line used may not be sensitive to CP4H1 inhibition. | 1. Increase the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment. 2. Try a different viability assay (e.g., ATP-based assay like CellTiter-Glo® if using a metabolic assay like MTT). 3. Prepare fresh solutions of this compound for each experiment. 4. Use a positive control cell line known to be sensitive to CP4H1 inhibition, such as MDA-MB-231.[1] |
| High background in viability assay. | 1. Compound interference with the assay: this compound may directly react with the assay reagents. 2. Contamination: Microbial contamination can affect assay results. | 1. Run a control with this compound in cell-free media to check for direct effects on the assay reagents. 2. Regularly check for and test for mycoplasma and other microbial contaminants. |
| Inconsistent results between experiments. | 1. Variable cell seeding density: Inconsistent cell numbers will lead to variability in results. 2. Variations in compound preparation: Inaccurate dilutions can lead to different effective concentrations. 3. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound. | 1. Ensure accurate cell counting and even cell distribution when seeding plates. 2. Prepare a fresh stock solution and perform serial dilutions carefully for each experiment. 3. To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS. |
| Unexpectedly high cytotoxicity at low concentrations. | 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. 2. Cellular sensitivity: The cell line may be particularly sensitive to the compound. | 1. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control. 2. Perform a wider range of dilutions to pinpoint the non-toxic and cytotoxic concentration ranges more accurately. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count MDA-MB-231 cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Signaling Pathway of CP4H1 (P4HA1) in Cancer
Caption: Signaling pathway of CP4H1 and its inhibition by this compound.
Experimental Workflow for Cell Viability Assay
Caption: Experimental workflow for determining cell viability using an MTT assay.
Troubleshooting Logic Diagram
References
- 1. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P4HA1 is a new regulator of the HIF-1 pathway in breast cancer [cell-stress.com]
- 3. cell-stress.com [cell-stress.com]
- 4. Collagen prolyl 4-hydroxylase 1 is essential for HIF-1α stabilization and TNBC chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P4HA1 regulates human colorectal cancer cells through HIF1α-mediated Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | P4HA1: an important target for treating fibrosis related diseases and cancer [frontiersin.org]
Technical Support Center: Mitigating Off-Target Effects of Targeted Protein Degraders
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the off-target effects of targeted protein degraders, such as those based on Proteolysis Targeting Chimeras (PROTACs). While specific data on Diethyl pyimDC is limited, the principles outlined here are broadly applicable to small molecule degraders, including those that recruit the von Hippel-Lindau (VHL) E3 ligase.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects in PROTACs?
A1: Off-target effects in PROTACs can arise from several sources:
-
Warhead-related off-targets: The ligand that binds to the protein of interest (POI) may have affinity for other proteins, leading to their unintended degradation.[1]
-
E3 Ligase Ligand-related off-targets: The ligand for the E3 ligase (e.g., a VHL ligand) could modulate the activity of the ligase or affect the stability of its natural substrates. Some E3 ligase recruiters, like pomalidomide, can independently degrade other proteins, such as zinc-finger proteins.[2][3]
-
Ternary Complex-mediated off-targets: The PROTAC may induce the formation of a ternary complex (POI-PROTAC-E3 ligase) with a protein that the warhead alone does not bind to strongly. This can lead to the degradation of unexpected proteins.
-
Metabolite-induced effects: The metabolic breakdown of a PROTAC can produce fragments (e.g., the original warhead or E3 ligase ligand) that may competitively bind to the POI or E3 ligase, potentially antagonizing the degradation of the intended target.[4]
Q2: How can the selectivity of a PROTAC be improved?
A2: Improving PROTAC selectivity is a key challenge and can be addressed through several strategies:
-
Optimize the Warhead: Start with a highly selective ligand for your protein of interest.
-
Linker Optimization: The length, composition, and attachment points of the linker are critical. Modifying the linker can influence the stability and conformation of the ternary complex, which can enhance selectivity for the intended target.[5][6][7]
-
E3 Ligase Selection: Different E3 ligases have varying expression levels across different tissues and cell types. Choosing an E3 ligase that is preferentially expressed in the target tissue can help to limit off-target effects in other tissues.[4][5][6] For instance, developing a BCL-XL PROTAC that recruits the VHL E3 ligase, which is minimally expressed in platelets, helped to reduce on-target platelet toxicity.[4]
-
Covalent PROTACs: Designing a PROTAC that forms a covalent bond with the target protein can increase selectivity and the duration of the effect.[5][8][9]
-
Conditional Activation Strategies: "Pro-PROTACs" can be designed to be activated by specific conditions within the target cells, such as hypoxia or the presence of a particular enzyme, thereby increasing tissue and cell-type selectivity.[4][10]
Q3: What are essential control experiments when evaluating a new PROTAC?
A3: A set of well-designed control experiments is crucial for validating the on-target activity and identifying potential off-target effects of a PROTAC.[11]
-
Inactive Epimer/Stereoisomer: Synthesize a stereoisomer of the E3 ligase ligand that is known to not bind to the ligase. This control should not induce degradation of the target protein.
-
Warhead-Only Control: Treat cells with the warhead molecule alone to understand its effects independent of protein degradation (e.g., inhibition of the target's function).
-
E3 Ligase Ligand-Only Control: Treat cells with the E3 ligase ligand alone to assess any effects it may have on its own.
-
Competition Experiments: Co-treat cells with the PROTAC and an excess of the free warhead or E3 ligase ligand. This should block the formation of the ternary complex and prevent degradation of the target protein.
-
E3 Ligase Knockout/Knockdown Cells: Demonstrate that the PROTAC does not degrade the target protein in cells where the recruited E3 ligase has been knocked out or knocked down.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Phenotype or Toxicity | The observed phenotype may be due to the degradation of an off-target protein or the inhibition of an off-target by the warhead. | 1. Perform global proteomics (see Experimental Protocols) to identify unintended protein degradation. 2. Run a kinome scan or similar panel if the warhead is a kinase inhibitor to assess its selectivity. 3. Use the inactive epimer control to see if the phenotype persists. If it does, it may be related to the warhead's off-target binding. |
| No Correlation Between Target Degradation and Phenotype | The phenotype might be caused by an off-target effect, or the on-target degradation may not be the primary driver of the observed biological outcome. | 1. Perform a dose-response curve for both target degradation and the phenotypic readout. A lack of correlation suggests off-target effects. 2. Use a different PROTAC that targets the same protein but with a different warhead or E3 ligase ligand to see if the phenotype is recapitulated. |
| "Hook Effect" at High Concentrations | At high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) can outcompete the formation of the productive ternary complex, leading to reduced degradation.[4] | 1. Perform a full dose-response experiment to identify the optimal concentration range for degradation. 2. Be aware that the "hook effect" can sometimes mask the true potency of a PROTAC. |
| Inconsistent Results Across Cell Lines | The expression levels of the target protein, the E3 ligase, or components of the ubiquitin-proteasome system can vary between cell lines, affecting PROTAC efficacy. | 1. Measure the baseline protein levels of your POI and the recruited E3 ligase in your cell lines of interest via Western blot or mass spectrometry. 2. Consider that different cell lines may have different off-target profiles. |
Key Experimental Protocols
Protocol 1: Global Proteomics using Mass Spectrometry to Assess Off-Target Degradation
This protocol provides a general workflow to identify unintended protein degradation events upon treatment with a PROTAC.
1. Cell Culture and Treatment:
- Plate cells at a desired density and allow them to adhere overnight.
- Treat cells with the PROTAC at various concentrations (including a concentration that gives maximum target degradation) and for different durations (e.g., 6, 12, 24 hours). Include vehicle-treated and inactive control-treated cells as negative controls.
- Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
2. Protein Extraction and Digestion:
- Lyse cell pellets in a buffer containing a denaturant (e.g., 8 M urea), reducing agents (e.g., DTT), and alkylating agents (e.g., iodoacetamide).
- Determine protein concentration using a BCA assay.
- Digest proteins into peptides using an appropriate protease (e.g., trypsin) overnight at 37°C.
3. Peptide Cleanup and Labeling (Optional, for quantitative proteomics):
- Desalt the peptide mixture using a C18 solid-phase extraction column.
- For quantitative analysis, label peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's instructions.
4. LC-MS/MS Analysis:
- Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Set up a data-dependent acquisition method to fragment the most abundant peptides.
5. Data Analysis:
- Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a protein database to identify and quantify proteins.
- Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls. Proteins that are significantly downregulated are potential off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA can be used to verify that the PROTAC and its warhead component engage with the intended target and to identify potential off-target binding.
1. Cell Treatment:
- Treat intact cells with the PROTAC, the warhead-only control, or a vehicle control for a defined period.
2. Heating and Lysis:
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).
- Lyse the cells by freeze-thaw cycles.
3. Separation of Soluble and Precipitated Proteins:
- Centrifuge the lysates at high speed to pellet the precipitated proteins.
- Collect the supernatant containing the soluble protein fraction.
4. Protein Analysis:
- Analyze the amount of the target protein remaining in the soluble fraction by Western blot.
- Binding of the PROTAC or warhead to the target protein will stabilize it, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control. This results in a "shift" in the melting curve.
5. Data Analysis:
- Quantify the band intensities from the Western blot and plot the percentage of soluble protein as a function of temperature to generate a melting curve.
- A shift in the melting curve upon compound treatment indicates target engagement.
Visualizations
Caption: PROTAC mechanism of action and potential off-target pathways.
Caption: Experimental workflow for assessing PROTAC off-target effects.
References
- 1. lessons-in-protac-design-from-selective-degradation-with-a-promiscuous-warhead - Ask this paper | Bohrium [bohrium.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 6. Target and tissue selectivity of PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. doaj.org [doaj.org]
- 10. Frontiers | Precision-engineered PROTACs minimize off-tissue effects in cancer therapy [frontiersin.org]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl pyimDC stability issues in long-term experiments
Téma: Problémy se stabilitou diethyl-pyimDC při dlouhodobých experimentech
Vážený výzkumníku,
Děkujeme, že jste se obrátili na naše technické podpůrné centrum. Na základě dostupných informací v současné době neexistují žádné konkrétní údaje o stabilitě, degradačních drahách nebo podrobných protokolech pro dlouhodobé experimenty specificky pro Diethyl pyimDC.
Níže naleznete obecné pokyny a doporučení založené na osvědčených postupech pro práci s podobnými organickými molekulami v experimentálním prostředí. Tyto informace by měly sloužit jako výchozí bod pro vaše experimenty.
Často kladené otázky (FAQ) a průvodce řešením problémů
Otázka 1: Jaké jsou běžné příčiny degradace organických molekul, jako je this compound, při dlouhodobých experimentech?
A1: Dlouhodobá stabilita organických sloučenin může být ovlivněna několika faktory:
-
Hydrolýza: Estery, jako jsou ty, které se pravděpodobně nacházejí v this compound, jsou náchylné k hydrolýze, zejména v přítomnosti vody a při extrémních hodnotách pH.
-
Oxidace: Vystavení vzduchu (kyslíku) může vést k oxidační degradaci, zejména pokud molekula obsahuje citlivé funkční skupiny.
-
Fotodegradace: Vystavení světlu, zejména UV záření, může vyvolat fotochemické reakce, které vedou k rozkladu sloučeniny.
-
Teplotní nestabilita: Zvýšené teploty mohou urychlit rychlost degradace.
-
Interakce s médii: Složky experimentálního média, jako jsou pufry, soli nebo jiné přísady, mohou katalyzovat degradační reakce.
Otázka 2: Jaké kroky mohu podniknout ke zmírnění potenciální degradace this compound během mých experimentů?
A2: Pro zvýšení stability vaší sloučeniny doporučujeme následující opatření:
-
Kontrola pH: Udržujte pH experimentálního prostředí v neutrálním rozmezí (obvykle pH 6-8), pokud to protokol experimentu dovoluje.
-
Ochrana před světlem: Chraňte své vzorky před světlem pomocí jantarových zkumavek nebo zakrytím nádob hliníkovou fólií.
-
Kontrola teploty: Skladujte zásobní roztoky při doporučených nízkých teplotách (např. -20 °C nebo -80 °C) a během experimentů se vyhýbejte zbytečnému vystavení vysokým teplotám.
-
Deoxygenace: Pokud je vaše sloučenina zvláště citlivá na oxidaci, zvažte použití odplyněných rozpouštědel a provedení experimentů v inertní atmosféře (např. dusík nebo argon).
-
Výběr rozpouštědla: Používejte vysoce kvalitní rozpouštědla bez nečistot. Zajistěte, aby bylo rozpouštědlo kompatibilní s vaší sloučeninou a experimentálními podmínkami.
Otázka 3: Jak mohu sledovat stabilitu this compound v průběhu mého experimentu?
A3: Pravidelné sledování je klíčové pro vyhodnocení stability vaší sloučeniny. Doporučujeme následující přístupy:
-
Chromatografické metody: Použijte techniky jako je vysokoúčinná kapalinová chromatografie (HPLC) nebo plynová chromatografie (GC) k oddělení a kvantifikaci mateřské sloučeniny a případných degradačních produktů v různých časových bodech.
-
Hmotnostní spektrometrie: Spojení chromatografie s hmotnostní spektrometrií (LC-MS nebo GC-MS) může pomoci identifikovat strukturu degradačních produktů.
-
Srovnání s kontrolami: Analyzujte vzorky this compound inkubované za stejných podmínek, ale bez testovaného systému (např. bez buněk nebo enzymů), abyste rozlišili mezi chemickou a biologickou degradací.
Obecný experimentální pracovní postup pro hodnocení stability
Následující diagram znázorňuje obecný pracovní postup pro hodnocení stability sloučeniny v dlouhodobém experimentu.
Popisek: Obecný pracovní postup pro hodnocení stability sloučeniny.
Potenciální degradační dráhy (hypotetické)
Bez konkrétních experimentálních údajů pro this compound můžeme předpokládat potenciální degradační dráhy na základě běžných reakcí esterových sloučenin.
Popisek: Hypotetická dráha hydrolýzy this compound.
Důležité upozornění: Informace uvedené v tomto dokumentu jsou obecné povahy a měly by být přizpůsobeny vašim specifickým experimentálním podmínkám. Doporučujeme provést pilotní studie k vyhodnocení stability this compound ve vašem konkrétním uspořádání před zahájením rozsáhlých dlouhodobých experimentů.
Technical Support Center: Addressing Diethyl pyimDC-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl pyimDC and investigating its cytotoxic effects. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: Based on studies of structurally related compounds, this compound is anticipated to induce cytotoxicity primarily through the induction of apoptosis.[1] This process is often mediated by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of the caspase cascade.[2][3]
Q2: How can I confirm that this compound is inducing apoptosis in my cell line?
A2: Apoptosis can be confirmed using several methods. A common and effective method is flow cytometry using Annexin V and Propidium Iodide (PI) staining.[4] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. An increase in the Annexin V-positive cell population is a strong indicator of apoptosis.[4]
Q3: What is the expected concentration range for observing this compound-induced cytotoxicity?
A3: The effective concentration of this compound can vary significantly depending on the cell line and experimental conditions. For similar reported 1,4-dihydropyridine derivatives, the half-maximal inhibitory concentrations (IC50) for cell growth have been observed to be in the micromolar range, for instance, between 16.29 and 68.88 µM in HCT116 human colon cancer cells.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q4: Should I be concerned about off-target effects or alternative cell death mechanisms?
A4: While apoptosis appears to be a primary mechanism, it is crucial to consider other possibilities. High concentrations of a compound can sometimes lead to necrosis. Additionally, some compounds can induce other forms of programmed cell death, such as necroptosis or autophagy. If your results are inconsistent with classical apoptosis, it may be worthwhile to investigate markers for these alternative pathways.
Troubleshooting Guides
Issue 1: Inconsistent or No Cytotoxicity Observed
Q: I have treated my cells with this compound, but I am not observing the expected level of cell death. What could be the issue?
A: This could be due to several factors. Please consider the following troubleshooting steps:
-
Compound Stability and Storage: Ensure that your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds. It's possible your chosen cell line is resistant to this compound. Consider testing a panel of cell lines or using a positive control compound known to induce apoptosis in your specific cell line.
-
Treatment Duration and Concentration: The cytotoxic effect may be time and concentration-dependent. Perform a time-course experiment and a dose-response curve to identify the optimal conditions.
-
Assay-Specific Issues: The method used to measure cytotoxicity can influence the outcome. For example, a metabolic assay like MTT may show different kinetics compared to a membrane integrity assay like LDH release. Ensure your chosen assay is appropriate for the expected mechanism of cell death.
Issue 2: Difficulty Detecting Apoptosis
Q: My cytotoxicity assay indicates cell death, but I am unable to confirm apoptosis using Annexin V/PI staining. What should I do?
A: This discrepancy can arise from several experimental nuances. Here are some troubleshooting suggestions:
-
Timing of Analysis: Apoptosis is a dynamic process. The window for detecting early apoptotic cells (Annexin V positive, PI negative) can be transient. Try analyzing cells at different time points post-treatment.
-
Cell Handling: Over-trypsinization or harsh cell scraping can damage cell membranes, leading to false positive PI staining and masking the apoptotic population. Use a gentle cell detachment method.
-
Flow Cytometer Settings: Ensure that the compensation settings on your flow cytometer are correctly adjusted to distinguish between FITC (Annexin V) and PI signals.
-
Alternative Apoptosis Markers: If Annexin V/PI staining is inconclusive, consider assaying for other hallmarks of apoptosis, such as caspase activation (e.g., Caspase-3/7 activity assay) or DNA fragmentation (e.g., TUNEL assay).[2][5]
Issue 3: High Background Signal in ROS Measurement
Q: I am trying to measure intracellular ROS levels after this compound treatment, but my untreated control cells also show a high fluorescence signal. How can I resolve this?
A: High background in ROS assays is a common issue. Here are some tips to reduce it:
-
Dye Concentration and Incubation Time: Optimize the concentration of the ROS-sensitive dye (e.g., DCFDA) and the incubation time. Excessive dye concentration or prolonged incubation can lead to auto-oxidation and high background.
-
Cell Culture Conditions: Phenol red in cell culture medium can interfere with fluorescence-based assays. Use phenol red-free medium for the duration of the experiment. Also, ensure cells are not overly confluent, as this can induce stress and elevate basal ROS levels.
-
Light Exposure: Protect the cells from excessive light exposure after adding the fluorescent dye, as this can cause photobleaching and artifacts.
-
Inclusion of a Positive Control: Use a known ROS inducer (e.g., H₂O₂) as a positive control to ensure that your assay is working correctly and to help distinguish between background and a true signal.
Quantitative Data Summary
The following tables provide example data that might be generated during the investigation of this compound-induced cytotoxicity.
Table 1: Dose-Response of this compound on HCT116 Cell Viability.
| This compound (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 10 | 85.3 | 4.8 |
| 25 | 52.1 | 6.1 |
| 50 | 28.7 | 3.9 |
| 100 | 15.4 | 2.5 |
Table 2: Apoptosis Induction by this compound in HCT116 Cells (24h Treatment).
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |
| Control | 95.1 | 2.3 | 1.5 | 1.1 |
| This compound (50 µM) | 45.8 | 35.2 | 15.7 | 3.3 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detection of Apoptosis by Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells in a 6-well plate with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Gently collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL) to 100 µL of the cell suspension.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Treatment: Treat cells with this compound as required.
-
Dye Loading: Incubate the cells with a potentiometric dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1 in fresh medium for 20-30 minutes at 37°C.[7]
-
Washing: Wash the cells with PBS to remove excess dye.
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Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. A decrease in TMRM fluorescence or a shift from red to green fluorescence for JC-1 indicates a loss of mitochondrial membrane potential.[7]
Visualizations
Caption: A general workflow for assessing the cytotoxicity of a compound.
Caption: The intrinsic pathway of apoptosis induced by this compound.
References
- 1. Synthetic Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates Induce Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diethyl phthalate enhances apoptosis induced by serum deprivation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diethyl phthalate, a plasticizer, induces adipocyte inflammation and apoptosis in mice after long-term dietary administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cell growth, induction of apoptosis and mechanism of action of the novel platinum compound cis-diaminechloro-[2-(diethylamino) ethyl 4-amino-benzoate, N(4)]-chloride platinum (II) monohydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Life cell quantification of mitochondrial membrane potential at the single organelle level - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diethyl pyimDC Treatment Protocols for Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Diethyl pyimDC to treat primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable prodrug that acts as a selective inhibitor of collagen prolyl 4-hydroxylase 1 (CP4H1).[1] Inside the cell, it is hydrolyzed into its active form, pyimDC. CP4H1 is a crucial enzyme in collagen synthesis, responsible for hydroxylating proline residues on pro-collagen chains. This hydroxylation is essential for the formation of the stable collagen triple helix.[1][2] By inhibiting CP4H1, this compound effectively reduces the production and secretion of mature collagen.[1]
Q2: How does this compound differ from other CP4H inhibitors like Ethyl 3,4-dihydroxybenzoate (EDHB)?
A2: this compound is designed to be more selective and potent than EDHB. A major advantage is that it has been shown to have minimal off-target effects on iron homeostasis, a common issue with less selective inhibitors like EDHB which can lead to iron deficiency in cells.[1][2]
Q3: What is the direct signaling pathway affected by this compound?
A3: The primary pathway affected is the collagen biosynthesis and secretion pathway through the direct inhibition of CP4H1. Additionally, research suggests that CP4H1 activity can influence the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by modulating the levels of α-ketoglutarate and succinate.[3] Inhibition of CP4H1 has also been linked to a decrease in the levels of Argonaute 2 (AGO2) and Matrix Metalloproteinase 1 (MMP1).[4]
Q4: In what form is this compound supplied and how should it be stored?
A4: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C or -80°C. Once dissolved, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no inhibitory effect on collagen production | Compound instability: this compound may be unstable in certain cell culture media over long incubation times. | Prepare fresh this compound solutions for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Consider performing a time-course experiment to determine the optimal treatment duration. |
| Prodrug not activated: Primary cells may have low esterase activity, leading to inefficient conversion of this compound to its active form, pyimDC. | If possible, measure the intracellular concentration of pyimDC. Alternatively, compare its effect with a cell line known to have high esterase activity. | |
| Incorrect dosage: The effective concentration can vary significantly between different primary cell types. | Perform a dose-response experiment to determine the optimal concentration for your specific primary cells. Start with a range based on published data for cell lines (e.g., 1-100 µM) and narrow it down. | |
| High cell toxicity or unexpected side effects | Off-target effects: Although more selective than older inhibitors, high concentrations of this compound might still have off-target effects in sensitive primary cells. | Lower the concentration of this compound. Ensure that the observed phenotype is not due to general cytotoxicity by performing a cell viability assay (e.g., MTS or LDH assay) in parallel. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be toxic to the primary cells at the final concentration used. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a solvent-only control. | |
| Variability in experimental results | Inconsistent cell health: Primary cells are sensitive to culture conditions, and variations in cell health can affect their response to treatment. | Maintain consistent cell culture practices, including seeding density, passage number, and media changes. Regularly check for signs of stress or contamination.[5] |
| Inconsistent compound preparation: Errors in weighing, dissolving, or diluting the compound can lead to variability. | Prepare a concentrated stock solution with high accuracy and make fresh dilutions for each experiment. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its active form. Note that most of the available data is from in vitro enzyme assays or studies on cancer cell lines, and optimal concentrations for primary cells need to be determined empirically.
| Parameter | Value | Context | Reference |
| IC50 (pyimDC) | (2.6 ± 0.1) µM | In vitro inhibition of human CP4H1 | [1][2] |
| In vitro inhibition (this compound) | No inhibition at 100 µM | In vitro assay with CP4H1 and PHD2, confirming its prodrug nature | [1][2] |
| Cytotoxicity of a similar compound (Diethyl-pythiDC) | Not cytotoxic up to 500 µM | 24-hour treatment of MDA-MB-231 cells | |
| Effective concentration of a similar compound (Diethyl-phythiDC) | 25-100 µM | 48-hour treatment of prostate cancer cells (DU145 and PC3) | [6] |
Experimental Protocols
General Protocol for Treating Primary Cells with this compound
-
Cell Seeding: Plate primary cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours). The optimal time should be determined experimentally.
-
Downstream Analysis: After incubation, harvest the cells and/or conditioned medium for analysis of collagen production.
Downstream Assays to Measure Collagen Production
This method is used to quantify total collagen in the cell layer and conditioned medium.
-
Preparation: After treatment, collect the conditioned medium. Wash the cell layer with PBS.
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15-30 minutes at room temperature.
-
Staining: Stain the fixed cells with Picro-Sirius Red solution for 1 hour at room temperature.[1][7]
-
Washing: Wash the stained cells with acidified water (e.g., 0.5% acetic acid in water) to remove unbound dye.[1]
-
Elution: Elute the bound dye with a destaining solution (e.g., 0.1 M NaOH).
-
Quantification: Measure the absorbance of the eluted dye at a wavelength of 540-570 nm. A standard curve using known concentrations of collagen should be prepared.
This assay measures the total amount of collagen by quantifying its unique amino acid, hydroxyproline.
-
Sample Preparation: Collect cell lysates or conditioned medium.
-
Hydrolysis: Hydrolyze the samples in 6 M HCl at 110-120°C for 3-24 hours to break down proteins into amino acids.
-
Oxidation: Neutralize the samples and oxidize the hydroxyproline using Chloramine-T.
-
Color Development: Add a colorimetric reagent (e.g., Ehrlich's reagent) and incubate to develop a colored product.
-
Measurement: Measure the absorbance at ~560 nm. Calculate the hydroxyproline concentration using a standard curve.
This technique is used to detect and quantify specific types of collagen.
-
Sample Preparation: Collect cell lysates and conditioned medium. For conditioned medium, it may be necessary to concentrate the proteins.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. For collagen, a lower percentage acrylamide gel (e.g., 6-8%) is often used.[8]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the collagen type of interest (e.g., anti-collagen type I).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Experimental workflow for this compound treatment.
Caption: this compound mechanism of action.
References
- 1. med.emory.edu [med.emory.edu]
- 2. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. stainsfile.com [stainsfile.com]
- 8. researchgate.net [researchgate.net]
minimizing variability in Diethyl pyimDC experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving Diethyl pyimDC, a selective inhibitor of human collagen prolyl 4-hydroxylase 1 (CP4H1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule inhibitor of human collagen prolyl 4-hydroxylase 1 (CP4H1).[1] CP4Hs are enzymes essential for the post-translational modification of proline residues to 4-hydroxyproline in collagen. This hydroxylation is critical for the stability of the collagen triple helix. By inhibiting CP4H1, this compound disrupts the proper folding and stability of newly synthesized collagen, leading to its degradation.
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in cell-based assays to study the effects of CP4H1 inhibition. It is a valuable tool for investigating the role of collagen synthesis and maturation in various biological processes and diseases, including fibrosis and cancer.
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, a specific formulation may be required, such as a suspension in a vehicle like PEG300, Tween-80, and saline.
Q4: What is a typical working concentration for this compound in cell culture?
A4: The optimal working concentration of this compound can vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. Based on studies with similar compounds, concentrations can range from low micromolar to high micromolar. For instance, a related compound, Diethyl-pythiDC, has been used at concentrations up to 500 μM in MDA-MB-231 cells without significant cytotoxicity.[2]
Troubleshooting Guide
Variability in experimental results can arise from multiple sources. This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify cell counts before plating. |
| Pipetting errors during compound addition. | Use calibrated pipettes and ensure proper mixing of the compound in the media before adding to the cells. Minimize evaporation by keeping plates covered. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Lower than expected or no inhibitory effect | Incorrect compound concentration. | Verify the concentration of your stock solution. Perform a serial dilution to test a range of concentrations and determine the IC50 value for your cell line. |
| Compound degradation. | Ensure proper storage of the this compound stock solution. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. | |
| Low cell permeability. | While this compound is designed to be cell-permeable, permeability can vary between cell lines. Consider increasing the incubation time. | |
| Insufficient incubation time. | The inhibitory effect may be time-dependent. Perform a time-course experiment to determine the optimal incubation period. | |
| Unexpected cytotoxicity | Compound concentration is too high. | Perform a dose-response curve to identify the cytotoxic concentration range for your specific cell line. |
| Off-target effects. | While this compound is selective, high concentrations may lead to off-target effects. Use the lowest effective concentration possible. | |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the cell culture media is low (typically ≤ 0.5%) and consistent across all wells, including controls. |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is adapted from a method used for a similar compound, Diethyl-pythiDC, and can be used to assess the effect of this compound on cell viability.[2]
Materials:
-
This compound
-
96-well clear microplate
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
MTS reagent
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Allow the cells to adhere for at least 4 hours in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and controls.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same percentage of DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C and 5% CO2.
-
-
MTS Assay:
-
After the incubation period, remove the treatment medium and wash the cells once with 100 µL of DPBS.
-
Add 100 µL of fresh medium and 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTS reagent only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Visualizations
Collagen Prolyl 4-Hydroxylase (CP4H) Signaling Pathway
The following diagram illustrates the central role of CP4H in collagen biosynthesis and how this compound intervenes in this process.
Caption: Inhibition of CP4H by this compound disrupts collagen synthesis.
Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the key steps to evaluate the impact of this compound on cell viability and collagen production.
Caption: Workflow for evaluating this compound's effects.
References
Validation & Comparative
A Comparative Analysis for Researchers: Diethyl pyimDC versus Ethyl 3,4-dihydroxybenzoate (EDHB) in Prolyl Hydroxylase Inhibition
For researchers in drug development and cellular biology, the selection of specific and potent inhibitors for prolyl hydroxylases is critical. This guide provides a detailed, data-driven comparison of two such inhibitors: Diethyl pyimDC, a selective inhibitor of human collagen prolyl 4-hydroxylase 1 (CP4H1), and ethyl 3,4-dihydroxybenzoate (EDHB), a broad-spectrum prolyl hydroxylase domain (PHD) enzyme inhibitor. This comparison highlights their distinct mechanisms, selectivity, and off-target effects, enabling informed decisions for experimental design.
Executive Summary
This compound emerges as a superior alternative to EDHB for studies requiring specific inhibition of collagen prolyl 4-hydroxylase without inducing a cellular iron deficiency phenotype. While EDHB is a well-established prolyl hydroxylase inhibitor that stabilizes Hypoxia-Inducible Factor-1α (HIF-1α), its utility is compromised by off-target effects on iron metabolism. In contrast, this compound offers targeted inhibition of CP4H1, effectively reducing collagen secretion at concentrations that do not perturb cellular iron homeostasis.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the performance of this compound and EDHB.
| Parameter | This compound | Ethyl 3,4-dihydroxybenzoate (EDHB) | Reference |
| Target Enzyme | Human Collagen Prolyl 4-Hydroxylase 1 (CP4H1)[1] | Prolyl Hydroxylase Domain (PHD) enzymes[2] | |
| Primary Cellular Effect | Inhibition of collagen hydroxylation and secretion | Stabilization of HIF-1α | [3] |
| Off-Target Effect on Iron Metabolism | Does not cause iron deficiency at effective concentrations | Induces a strong iron-deficient phenotype | [3] |
| Effect on Collagen Secretion | Significant reduction | Inhibition of collagen synthesis | [3][4] |
| Cytotoxicity | No cytotoxic activity observed at high micromolar concentrations | - | [3] |
Table 1: Key Performance Characteristics
| Cellular Marker | Effect of this compound | Effect of EDHB | Reference |
| Ferritin Levels | No significant change | Decreased | [3] |
| Transferrin Receptor (TfR) Levels | No significant change | Increased | [3] |
| HIF-1α Stability | No significant change | Increased | [2][3] |
Table 2: Impact on Cellular Iron Homeostasis Markers
Mechanism of Action and Signaling Pathways
This compound acts as a selective inhibitor of collagen prolyl 4-hydroxylase 1 (CP4H1). By inhibiting this enzyme, it prevents the hydroxylation of proline residues in procollagen chains, a critical step for the formation of the stable triple helix structure of mature collagen. This leads to a reduction in the secretion of functional collagen.
Caption: this compound signaling pathway.
Ethyl 3,4-dihydroxybenzoate (EDHB) functions as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes by acting as an analogue of the co-substrate 2-oxoglutarate.[4] Inhibition of PHDs prevents the hydroxylation of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α). Under normoxic conditions, hydroxylated HIF-1α is targeted for proteasomal degradation. By preventing this hydroxylation, EDHB stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of various target genes.
Caption: EDHB signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Prolyl Hydroxylase Inhibition Assay
This assay is designed to measure the inhibitory activity of compounds on prolyl hydroxylase enzymes.
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of this compound or EDHB for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.
-
Collagen Secretion Analysis:
-
The cell culture medium is collected.
-
Secreted collagen is quantified using a suitable method, such as a Sircol Collagen Assay or by Western blotting for collagen type I.
-
-
Data Analysis: The reduction in secreted collagen in treated cells compared to the vehicle control is calculated to determine the inhibitory effect. IC50 values can be determined from dose-response curves.
Cellular Iron Deficiency Assessment
This protocol assesses the off-target effects of the inhibitors on cellular iron metabolism.
-
Cell Culture and Treatment: MDA-MB-231 or HEK cells are cultured and treated with this compound, EDHB, or a positive control for iron chelation (e.g., Desferrioxamine - DFO) for 24 hours.
-
Western Blotting:
-
Cells are lysed, and total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against ferritin, transferrin receptor (TfR), and HIF-1α.
-
A loading control (e.g., β-actin or total protein stain) is used to ensure equal loading.
-
The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The band intensities for ferritin, TfR, and HIF-1α are quantified and normalized to the loading control. Changes in the expression of these proteins indicate alterations in cellular iron status.
Cytotoxicity Assay
This assay determines the concentration at which the compounds become toxic to the cells.
-
Cell Culture: Cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are treated with a range of concentrations of this compound or EDHB for a defined period (e.g., 24-72 hours).
-
Viability Measurement: Cell viability is assessed using a standard method, such as the MTT or MTS assay. This involves adding the reagent to the wells and measuring the absorbance at a specific wavelength.
-
Data Analysis: The percentage of viable cells is calculated for each concentration relative to the untreated control. A dose-response curve is generated to determine the CC50 (50% cytotoxic concentration).
Experimental Workflow Diagram
Caption: General experimental workflow.
Conclusion
For researchers investigating the role of collagen prolyl 4-hydroxylase in various biological processes, this compound offers a significant advantage over the more general prolyl hydroxylase inhibitor, EDHB. Its high selectivity for CP4H1 and the absence of confounding off-target effects on iron metabolism make it a more precise and reliable tool for in vitro studies. This guide provides the necessary data and protocols to assist researchers in making an informed choice of inhibitor for their specific experimental needs.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Ethyl 3,4-dihydroxybenzoate (EDHB): a prolyl hydroxylase inhibitor attenuates acute hypobaric hypoxia mediated vascular leakage in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Diethyl PyimDC Effects in Different Cell Lines: A Comparative Guide
A noticeable scarcity of publicly available research specifically detailing the effects of Diethyl pyimDC across a wide array of cell lines necessitates a comparative approach. This guide synthesizes the available data on this compound and juxtaposes it with the broader landscape of Collagen Prolyl 4-Hydroxylase 1 (CP4H1) inhibitors to provide a framework for cross-validation.
This compound is a prodrug that intracellularly converts to pyimDC, a selective inhibitor of human collagen prolyl 4-hydroxylase 1 (CP4H1).[1] CP4H1 is a key enzyme in collagen biosynthesis and has been identified as a therapeutic target in pathologies characterized by excessive collagen deposition, such as fibrosis and cancer metastasis.[1][2][3][4] Inhibition of CP4H1 is expected to reduce collagen maturation and secretion, thereby impacting cancer cell invasion and progression.[3][4]
This guide presents the current, albeit limited, experimental data on this compound and complements it with findings on other CP4H1 inhibitors to offer a broader perspective on its potential effects across various cancer cell lines.
Comparative Efficacy of this compound and Other CP4H1 Inhibitors
Direct experimental data for this compound is primarily available for the MDA-MB-231 human breast cancer cell line and the HEK human embryonic kidney cell line. To facilitate a comparative analysis, the following tables summarize the observed effects of this compound and other known CP4H1 inhibitors in different cell lines.
Table 1: Summary of Reported Effects of this compound
| Cell Line | Cell Type | Key Findings | Reference |
| MDA-MB-231 | Human Breast Cancer | - Significant reduction in secreted collagen. | [1] |
| HEK | Human Embryonic Kidney | - Used for comparative analysis of cellular effects. | [1] |
Table 2: Effects of Other CP4H1 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line(s) | Cell Type | Key Effects | Reference |
| Silodosin | MDA-MB-231, HS-578T | Human Breast Cancer | - Inhibited C-P4H1 activity in a dose-dependent manner.- Suppressed collagen secretion and tumor invasion in 3D culture. | [3] |
| Ticlopidine | MDA-MB-231, HS-578T | Human Breast Cancer | - Inhibited C-P4H1 activity in a dose-dependent manner.- Suppressed collagen secretion and tumor invasion in 3D culture. | [3] |
| Ethyl 3,4-dihydroxybenzoate (DHB) | MDA-MB-231 | Human Breast Cancer | - Decreased primary tumor growth and reduced collagen content.- Significantly reduced metastasis to the lung in mouse models. | [5] |
| P4HA1 shRNA (genetic inhibition) | MDA-MB-231 | Human Breast Cancer | - Inhibited mammary tumor growth and metastasis to lungs in xenograft models. | [6] |
Experimental Protocols
The following are generalized methodologies for key experiments used to assess the effects of CP4H1 inhibitors.
Cell Viability and Proliferation Assays
To determine the cytotoxic or anti-proliferative effects of CP4H1 inhibitors, standard cell viability assays are employed.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the CP4H1 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or a Cell Counting Kit-8 (CCK-8) assay. The absorbance is read using a microplate reader, and IC50 values are calculated.
Collagen Secretion Assay (Western Blot)
This assay quantifies the amount of secreted collagen into the cell culture medium.
-
Cell Culture and Treatment: Cells are cultured to near confluence and then treated with the CP4H1 inhibitor or vehicle control in serum-free media for a defined period (e.g., 24 hours).
-
Conditioned Media Collection: The cell culture supernatant (conditioned media) is collected, and cells are lysed to determine total protein concentration for normalization.
-
Protein Precipitation: Proteins in the conditioned media are often precipitated using methods like trichloroacetic acid (TCA) precipitation.
-
SDS-PAGE and Western Blot: The precipitated proteins are resuspended in loading buffer, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for Type I collagen, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
Visualizing the Mechanism and Workflow
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Mechanism of this compound action.
References
- 1. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Collagen Prolyl 4-Hydroxylase 1 is Essential for HIF-1α Stabilization " by Gaofeng Xiong, Rachel L. Stewart et al. [uknowledge.uky.edu]
- 3. mdpi.com [mdpi.com]
- 4. Collagen prolyl 4-hydroxylase 1 is essential for HIF-1α stabilization and TNBC chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Evaluating the Iron-Binding Properties of Diethyl PyimDC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The search for novel, effective, and safe iron chelators is a continuous endeavor in medicinal chemistry, driven by the need to manage iron overload disorders. Diethyl 2,6-bis(1H-imidazol-2-yl)pyridine-4,4-dicarboxylate, hereafter referred to as Diethyl pyimDC, has emerged as a molecule of interest due to its structural similarities to known metal-chelating agents. This guide provides a comparative overview of this compound's potential iron-binding properties alongside established clinical iron chelators: Deferoxamine, Deferiprone, and Deferasirox. Due to the limited publicly available data on the iron-binding characteristics of this compound, this guide also outlines the standard experimental protocols required for a thorough evaluation.
Comparison of Iron Chelating Agents
While specific experimental data for this compound is not yet available, we can infer its potential as an iron chelator based on the known properties of its structural analogs. The pyridine and imidazole moieties are known to coordinate with iron ions. For a comprehensive comparison, the table below summarizes the key iron-binding properties of the three clinically approved iron chelators.
| Property | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) | This compound |
| Iron Binding Affinity (pFe³⁺) | ~26.6[1] | ~19.9[1] | High | Data Not Available |
| Stoichiometry (Ligand:Iron) | 1:1[2] | 3:1[3] | 2:1[4] | Data Not Available |
| Molecular Weight ( g/mol ) | 560.58 | 139.15 | 373.36 | 385.39 |
| Route of Administration | Subcutaneous or Intravenous[5][6] | Oral[5][6] | Oral[5][6] | Data Not Available |
| Primary Excretion Route | Urine and Feces[7] | Urine[3] | Feces[5] | Data Not Available |
Experimental Protocols for Evaluating Iron-Binding Properties
To ascertain the iron-chelating potential of this compound, a series of standardized experiments would be necessary. The following protocols are fundamental in characterizing a novel iron chelator.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the formation and stoichiometry of the iron-chelator complex.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a stock solution of an iron salt (e.g., FeCl₃ or Fe(NO₃)₃) in an appropriate acidic solution to prevent hydrolysis.
-
In a series of cuvettes, maintain a constant concentration of the iron solution while varying the concentration of this compound.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (typically 200-800 nm).
-
The formation of an iron-Diethyl pyimDC complex will be indicated by a change in the absorption spectrum, such as the appearance of new peaks or a shift in existing peaks.[8][9][10][11][12]
-
The stoichiometry of the complex can be determined using methods like the mole-ratio method or Job's plot, where the absorbance is plotted against the mole fraction of the ligand.
Fluorescence Spectroscopy
Objective: To determine the binding affinity of the chelator for iron through fluorescence quenching.
Methodology:
-
If this compound is fluorescent, its intrinsic fluorescence can be used. Otherwise, a fluorescent indicator that is quenched upon iron binding (e.g., calcein) can be employed in a competitive binding assay.[13][14][15][16][17]
-
Prepare a solution of the fluorescent species (either this compound or the indicator).
-
Titrate this solution with increasing concentrations of an iron salt.
-
Measure the fluorescence emission intensity after each addition of iron.
-
The quenching of fluorescence indicates the binding of iron to the fluorescent molecule.
-
The binding constant can be calculated by fitting the fluorescence quenching data to the Stern-Volmer equation or other appropriate binding models.
Isothermal Titration Calorimetry (ITC)
Objective: To provide a complete thermodynamic profile of the iron-binding interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
Methodology:
-
Prepare a solution of this compound in a suitable buffer and place it in the sample cell of the ITC instrument.
-
Prepare a solution of an iron salt in the same buffer and load it into the titration syringe.
-
Perform a series of injections of the iron solution into the this compound solution while monitoring the heat change.
-
The resulting thermogram will show peaks corresponding to the heat released or absorbed during the binding event.
-
Integration of these peaks and fitting the data to a suitable binding model will yield the thermodynamic parameters of the interaction.[18][19][20][21][22][23]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the potential biological context of iron chelation, the following diagrams are provided.
Caption: Workflow for UV-Vis Spectroscopy to determine iron-binding stoichiometry.
Caption: Workflow for Isothermal Titration Calorimetry to determine thermodynamic binding parameters.
Caption: Hypothetical signaling pathway illustrating the mechanism of action of an intracellular iron chelator.
Conclusion
While this compound shows promise as a potential iron chelator based on its chemical structure, a comprehensive evaluation of its iron-binding properties is necessary to determine its viability as a therapeutic agent. The experimental protocols outlined in this guide provide a clear roadmap for the characterization of this compound. Further research to generate quantitative data on its iron-binding affinity, selectivity, and efficacy is crucial for a direct and meaningful comparison with established chelators like Deferoxamine, Deferiprone, and Deferasirox. Such data will be invaluable for the drug development community in assessing the potential of this compound in the treatment of iron overload disorders.
References
- 1. ashpublications.org [ashpublications.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 4. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simple and Precise Quantification of Iron Catalyst Content in Carbon Nanotubes Using UV/Visible Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A fluorescence-based one-step assay for serum non-transferrin-bound iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of trace amounts of iron by a simple fluorescence quenching method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Chemical tools for detecting Fe ions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothermal titration calorimetric procedure to determine protein-metal ion binding parameters in the presence of excess metal ion or chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Iron Binding and Iron Removal Efficiency of Desferrioxamine Based Polymeric Iron Chelators: Influence of Molecular Size and Chelator Density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for Diethyl pyimDC
This document provides essential safety and logistical information for the proper disposal of Diethyl pyimDC (diethyl 2,2'-bipyridine-5,5'-dicarboxylate), intended for researchers, scientists, and drug development professionals. The following procedural guidance is based on the Safety Data Sheet (SDS) for Diethyl bipy55'DC.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazards and to use appropriate personal protective equipment (PPE).
Summary of Hazards:
-
Acute oral toxicity: Harmful if swallowed.[1]
-
Skin corrosion/irritation: Causes skin irritation.[1]
-
Serious eye damage/irritation: Causes serious eye irritation.[1]
-
Respiratory tract irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[1]
-
Eye/Face Protection: Wear eye and face protection.[1]
-
Clothing: Wear protective clothing.[1]
-
Respiratory Protection: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1]
II. Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate personnel to safe areas and ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Absorption: Absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collection and Disposal: Collect all contaminated materials, including the absorbent, into a suitable container for disposal according to local regulations.[1]
III. Disposal Procedures
The disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations.
Step 1: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other incompatible wastes.
Step 2: Container Management
-
Use containers that are in good condition and compatible with the chemical.
-
Keep containers tightly closed when not in use.
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Diethyl 2,2'-bipyridine-5,5'-dicarboxylate".
-
Indicate the hazards associated with the waste (e.g., "Toxic," "Irritant").
Step 4: Storage
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Store away from incompatible materials.
Step 5: Final Disposal
-
Dispose of the contents and the container in accordance with all applicable local, state, and federal regulations.[1]
-
This typically involves arranging for collection by a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.
IV. Quantitative Data
| Property | Value |
| Melting/Freezing Point | 145-147 °C |
| Boiling Point/Range | 428.9 ± 45.0 °C at 760 mmHg |
| CAS Number | 1762-46-5 |
V. Experimental Protocols
Currently, there are no specific experimental protocols for the disposal of this compound beyond the general guidelines for chemical waste. The primary protocol is to follow the safety and disposal procedures outlined in the Safety Data Sheet and local regulations.
VI. Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
